disodium;2-ethoxyethyl phosphate
Description
BenchChem offers high-quality disodium;2-ethoxyethyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about disodium;2-ethoxyethyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H9Na2O5P |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI Key |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
Canonical SMILES |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of disodium 2-ethoxyethyl phosphate"
This guide details the synthesis, purification, and characterization of Disodium 2-ethoxyethyl phosphate , a monoalkyl phosphate ester salt. This compound serves as a critical intermediate in phospholipid mimicry, a solubilizing moiety in prodrug design, and a specialized surfactant in biochemical applications.
The protocol prioritizes the phosphorus oxychloride (
Executive Summary
-
Target Compound: Disodium 2-ethoxyethyl phosphate
-
Formula:
-
Molecular Weight: ~214.06 g/mol
-
CAS (Acid Form): 12675-66-2 (Generic alkyl phosphates); Specific salt often custom synthesized.
-
Primary Application: Solubilizing agent, phosphatase substrate mimic, surfactant intermediate.
-
Critical Quality Attribute (CQA): Absence of inorganic phosphate (
) and diester impurities.
Retrosynthetic Analysis & Strategy
The synthesis targets the formation of a P–O–C bond via nucleophilic substitution at the phosphorus center.
-
Activation: 2-Ethoxyethanol attacks the electrophilic phosphorus of
. -
Selectivity Control: Using an excess of
(or 1:1 stoichiometry at low temperature) prevents the alcohol from attacking a second time, avoiding the diester byproduct. -
Hydrolysis: The intermediate phosphorodichloridate is hydrolyzed to the acid.
-
Salt Formation: Precise neutralization with NaOH yields the disodium salt.
Reaction Scheme
Experimental Protocol
Materials & Apparatus
-
Reagents:
-
2-Ethoxyethanol (Reagent grade, dried over 3Å molecular sieves).
-
Phosphorus oxychloride (
) (Distilled if yellow/degraded). -
Triethylamine (
) (Optional HCl scavenger, but vacuum removal is preferred for purity). -
Sodium Hydroxide (1.0 M Standardized Solution).
-
Dichloromethane (DCM) or Toluene (Anhydrous solvent).
-
-
Apparatus:
-
3-neck round-bottom flask (flame-dried,
atmosphere). -
Pressure-equalizing addition funnel.
-
Vacuum distillation setup (for intermediate).
-
Lyophilizer.
-
Step-by-Step Synthesis
Step 1: Formation of 2-Ethoxyethyl Phosphorodichloridate
-
Setup: Charge the 3-neck flask with
(1.2 equivalents, e.g., 120 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice/salt bath. -
Addition: Mix 2-ethoxyethanol (1.0 equivalent, 100 mmol) with dry DCM (20 mL) and triethylamine (1.0 eq, optional). Add this solution dropwise to the
over 60 minutes.-
Expert Insight: Keeping
in excess and keeping the temperature < 5°C is critical. If the alcohol is in excess or temp rises, the diester forms.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Workup (Intermediate): Remove solvent and excess
under high vacuum. The residue is the crude phosphorodichloridate.-
Purification: For highest purity, vacuum distill this intermediate (expect bp ~70–80°C at 5 mmHg). If distillation is skipped, proceed immediately to hydrolysis to avoid decomposition.
-
Step 2: Hydrolysis to Monoacid
-
Hydrolysis: Cool the dichloridate residue to 0°C. Add crushed ice/water (approx. 50 mL) slowly with vigorous stirring. The reaction is exothermic (hydrolysis of P-Cl bonds).
-
Extraction (Cleanup): Wash the aqueous acid solution with diethyl ether (
mL) to remove any unreacted alcohol or neutral organic impurities. The product remains in the aqueous phase.
Step 3: Neutralization & Isolation
-
Titration: Monitor the pH of the aqueous phase.[1] Slowly add 1.0 M NaOH.
-
First Inflection (pH ~4.5): Monosodium salt formed.
-
Second Inflection (pH ~9.0): Disodium salt formed. Stop exactly at pH 9.0–9.5 .
-
-
Lyophilization: Freeze the solution and lyophilize to dryness.
-
Final Purification: The resulting white powder may contain NaCl (if no scavenger was used) or
.-
Desalting: Dissolve in minimum water, precipitate with excess ethanol/acetone. The disodium phosphate ester often oils out or precipitates while inorganic salts may have different solubility. Alternatively, use Sephadex G-10 size exclusion if high purity is required.
-
Visualization of Workflow
Caption: Step-by-step synthesis workflow ensuring mono-ester selectivity via POCl3 excess and temperature control.
Characterization & Data Analysis
Expected Spectral Data
The following data confirms the structure.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Chemical Shift | Singlet (decoupled). Typical for monoalkyl phosphates. Diesters appear upfield (~ -1 ppm). | ||
| Multiplet (2H) | |||
| Multiplet (2H) | |||
| Quartet (2H) | |||
| Triplet (3H) | Terminal | ||
| C-O-P Coupling | Doublet ( | Confirms covalent attachment of phosphate to the ethoxyethyl chain. | |
| Mass Spec (ESI) | Negative Mode | Parent ion of the monoacid anion. |
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Presence of Diester | Alcohol added too fast or Temp > 5°C. | Slow down addition rate; ensure cooling bath is maintained. |
| High Inorganic Phosphate ( | Moisture in reagents before | Dry 2-ethoxyethanol over molecular sieves; use fresh |
| Oily Product | Residual water or solvent. | Disodium salts are hygroscopic. Dry over |
| Low Yield | Hydrolysis of ester bond during workup. | Avoid heating the acidic solution.[2] Neutralize immediately after hydrolysis. |
Safety & Handling
-
POCl3: Highly corrosive and toxic. Reacts violently with water releasing HCl gas. Handle in a fume hood.
-
Product: The disodium salt is generally non-toxic but should be handled as a chemical irritant. It is hygroscopic; store in a tightly sealed container under argon or nitrogen.
References
-
Preparation of Monoalkyl Phosphates : Sasin, R. et al. Journal of the American Chemical Society, 1959. Describes the general reaction of alcohols with phosphorus oxychloride to form monoalkyl phosphates.
-
Phosphorylation Strategies : "Synthesis of Phosphate Esters." Comprehensive Organic Synthesis. Discusses selectivity of POCl3 vs P2O5.
-
NMR Characterization of Phosphates : Crutchfield, M. M., et al. "P31 Nuclear Magnetic Resonance." Topics in Phosphorus Chemistry, Vol 5. Standard reference for 31P shifts.
-
Hydrolysis of Phosphorodichloridates : Hudson, R. F. Structure and Mechanism in Organo-Phosphorus Chemistry. Academic Press. Explains the mechanism and rates of P-Cl hydrolysis.
Sources
Comprehensive Spectroscopic Characterization of Disodium 2-Ethoxyethyl Phosphate: A Technical Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
Disodium 2-ethoxyethyl phosphate (derived from its free acid, CAS: 60821-12-7[1]) is a highly water-soluble organophosphate compound. In pharmaceutical and chemical development, alkyl phosphate esters are frequently utilized as solubilizing prodrug moieties, lipid nanoparticle (LNP) components, or specialized surfactants.
As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a self-validating system of orthogonal proofs. A single analytical technique is susceptible to matrix interference or structural ambiguity; however, the integration of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) provides an unequivocal structural fingerprint. This whitepaper details the theoretical causality, expected spectroscopic data, and rigorous experimental protocols required to validate the structural integrity of disodium 2-ethoxyethyl phosphate.
Orthogonal Validation Strategy
To ensure absolute trustworthiness in our analytical readouts, we employ an orthogonal workflow. NMR provides atomic-level connectivity, MS confirms the exact molecular mass and isotopic distribution, and IR validates the presence of specific functional groups (specifically, the phosphate dianion).
Orthogonal spectroscopic validation workflow for organophosphate characterization.
Spectroscopic Data Compendium
Nuclear Magnetic Resonance (NMR)
The structural elucidation of the 2-ethoxyethyl chain relies heavily on
Causality Insight: The
Table 1:
Table 2:
Fourier Transform Infrared Spectroscopy (FT-IR)
IR spectroscopy is critical for differentiating the free acid from the disodium salt. The absence of a broad
Table 3: ATR FT-IR Assignments
| Wavenumber (cm
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique. Because disodium 2-ethoxyethyl phosphate is already ionized in solution, ESI in Negative Ion Mode is the most sensitive and logical choice.
Causality Insight: In the mass spectrometer source, the disodium salt (
Table 4: ESI-MS (Negative Mode) Data
| Observed m/z | Ion Species | Theoretical m/z | Mass Error (ppm) |
|---|
| 169.026 |
Electrospray Ionization (ESI) desolvation and deprotonation pathway in negative mode.
Experimental Methodologies & Protocols
To guarantee reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.
NMR Sample Preparation and Acquisition
-
Calibration: Ensure the NMR spectrometer (e.g., Bruker 400 MHz) is properly shimmed using a standard
sample. -
Sample Weighing: Accurately weigh 15-20 mg of the disodium 2-ethoxyethyl phosphate API.
-
Dissolution: Dissolve the sample in 0.6 mL of
(99.9% D) containing 0.05% w/v TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm for and ). -
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
-
Acquisition (
& ): Run a standard 1D sequence (zg30) with 16 scans. Follow with a -decoupled sequence (zgpg30) with a minimum of 512 scans due to the lower gyromagnetic ratio of carbon. -
Acquisition (
): Utilize an inverse gated -decoupled sequence (zgig) to prevent Nuclear Overhauser Effect (NOE) enhancement, which can skew quantitative integration. Set the external reference to 85% (0.00 ppm)[2].
ATR FT-IR Protocol
-
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm
. -
Sample Loading: Place approximately 2-5 mg of the solid disodium salt directly onto the center of the ATR crystal.
-
Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the crystal and the solid sample.
-
Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm
). -
Validation: Verify the absence of a broad water band at ~3300 cm
to confirm the sample is not highly hygroscopic or degraded.
ESI-MS Protocol
-
Solvent Preparation: Prepare a diluent of 50:50 Methanol:Water (LC-MS grade). Add 0.1% Ammonium Hydroxide (
) to ensure the phosphate remains fully deprotonated, optimizing negative ion yield. -
Sample Dilution: Prepare a 1 mg/mL stock solution in water. Dilute this stock 1:1000 in the prepared solvent to achieve a final concentration of 1 µg/mL.
-
Tuning and Calibration: Infuse a standard tuning mix to calibrate the mass analyzer (TOF or Quadrupole) in negative mode across the m/z 50-1000 range.
-
Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.
-
Parameters: Set the capillary voltage to 2.5 kV, desolvation temperature to 250°C, and cone voltage to 20-30 V (keep low to prevent in-source fragmentation of the phosphate ester bond).
References
-
Lebanese University Research. "Naphthalimide-Based Dyes as Photoinitiators under Visible Light Irradiation and their Applications (1H NMR of 2-ethoxyethanol derivatives)." Lebanese University, Accessed March 4, 2026. [Link]
-
National Science Foundation Public Access Repository. "TiO2 photocatalytic degradation of the flame retardant tris (2-chloroethyl) phosphate (TCEP) in aqueous solution (31P-NMR of alkyl phosphates)." NSF PAR, Accessed March 4, 2026. [Link]
Sources
Technical Guide: Solubility Profile & Physicochemical Characterization of Disodium 2-Ethoxyethyl Phosphate
[1]
Executive Summary & Chemical Identity
Disodium 2-ethoxyethyl phosphate is an amphiphilic organophosphate salt characterized by a distinct "ionic head / ether tail" structure.[1][2] Unlike its fully esterified analog (Tris(2-ethoxyethyl) phosphate), which is a lipophilic liquid used in flame retardants, the disodium salt is a high-melting solid dominated by strong ionic lattice forces.[1][2]
-
Chemical Formula:
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Structural Motif: A highly polar phosphate dianion head group neutralized by two sodium cations, attached to a short, flexible ethoxyethyl (Cellosolve™-derived) tail.[1][2]
Critical Solubility Paradox: While the ethoxyethyl tail suggests compatibility with organic solvents, the high charge density of the disodium phosphate head group dictates the bulk solubility, rendering the molecule insoluble in most organic media.[1][2] This guide explores how to manipulate this dichotomy for synthesis and purification.
Theoretical Framework: Solvation Mechanisms
The solubility of disodium 2-ethoxyethyl phosphate is governed by the competition between Lattice Energy (
The Dielectric Requirement
For dissolution to occur, the solvent must possess a sufficiently high dielectric constant (
-
Water (
): Forms a hydration shell aroundngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> and H-bonds with the phosphate oxygens.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> .[2] Result: High Solubility. -
Methanol (
): Borderline.[2] The ethoxy tail interacts favorably with the methyl group, but the solvent lacks the dielectric strength to fully dissociate the ion pair.[1][2] Result: Sparingly Soluble (often forms gels). [1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Acetone/THF (
): Cannot overcome the lattice energy.[2] The ether tail's affinity for the solvent is insufficient to drag the ionic head into solution.[1][2] Result: Precipitate (Antisolvent). [1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
The "Ether Effect"
The 2-ethoxyethyl tail (
Solubility Profile & Data
The following table summarizes the solubility behavior based on polarity and dielectric constants.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight | Application |
| Aqueous | Water (pH 7) | Highly Soluble (>100 mg/mL) | Ion-dipole hydration dominates lattice energy.[1][2] | Stock solutions, Reaction medium.[1][2] |
| Protic Polar | Methanol | Sparingly Soluble | Partial solvation of tail; ion pairing remains tight.[1][2] | Co-solvent for transfer.[1][2] |
| Protic Polar | Ethanol / IPA | Insoluble | Dielectric constant too low to dissociate | Primary Antisolvent for crystallization.[1][2] |
| Aprotic Polar | Acetone / ACN | Insoluble | No H-bonding capacity for phosphate head.[1][2] | Washing / Desalting.[1][2] |
| Non-Polar | Hexane / DCM | Insoluble | Complete lipophobic rejection of ionic head.[1][2] | Removing organic impurities.[1][2][3] |
ngcontent-ng-c567981813="" class="ng-star-inserted">Critical Note: Solubility in organic solvents can be artificially enhanced by the presence of trace water .[2] A "dry" solvent is required for accurate antisolvent precipitation.[1][2]
Visualization: Solvation & Workflow
Solvation Shell Dynamics
The diagram below illustrates the competition between water (successful solvation) and ethanol (antisolvent effect).[1][2]
Caption: Comparative solvation energetics. Water overcomes lattice energy via ion-dipole forces; Ethanol fails, promoting aggregation.[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
For establishing precise solubility limits in mixed solvent systems.[1][2]
-
Preparation: Dry the disodium salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic water.
-
Saturation: Add excess solid (approx. 200 mg) to 1 mL of the target solvent (e.g., Methanol) in a sealable vial.
-
Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent under a nitrogen stream and weigh the residue.
-
Calculation:
.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
Protocol B: Purification via Antisolvent Crystallization
The standard method for isolating high-purity disodium 2-ethoxyethyl phosphate from reaction mixtures.[1]
Objective: Remove organic impurities (unreacted alcohol, byproducts) while recovering the salt.[1][2]
-
Dissolution: Dissolve the crude crude mixture in the minimum volume of water (approx. 1 mL per gram of salt).
-
Filtration: Filter to remove any water-insoluble oily residues.[1][2]
-
Precipitation:
-
Maturation: Stir for 30 minutes to allow crystal growth (Ostwald ripening).
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1][2]
-
Washing: Wash the filter cake with cold acetone to remove surface water and organic impurities.[1][2]
Applications & Strategic Utility
Process Chemistry (Purification)
The extreme solubility difference between water and organic solvents allows this molecule to be used as a "phase switch."[1][2]
-
Synthesis Phase: Perform phosphorylation in an organic solvent (using the free acid or ester form).[1][2]
-
Isolation Phase: Convert to the disodium salt (using NaOH). The product precipitates immediately from the organic reaction mixture, leaving impurities behind.[1][2]
Biological Mimetics
The 2-ethoxyethyl group mimics the hydration properties of polyethylene glycol (PEG).[1][2] This salt is often used in research as a hydrotropic model to study how phosphate head groups interact with ether-oxygenated tails in modified phospholipids.[1][2]
Analytical Standards
Used as a reference standard for tracking the hydrolysis of organophosphate flame retardants (e.g., TCEP, TBEP) in wastewater analysis.[1][2] The disodium salt represents the stable, terminal breakdown product in environmental matrices.[1][2]
References
-
Huang, C., et al. (2023).[1][2] "Parameter Dependence of the Solubility Limit for Disodium Phosphate." The Journal of Physical Chemistry B, 127(40).[1][2] [1][2]
-
Evdokimov, A. N., et al. (2018).[1][2] "Solubility in Alcohols and Alcoholysis Reactions of Phosphates of Alkali Metals." Russian Journal of Applied Chemistry.
-
Weingaertner, D. A., et al. (1991).[1][2] "Antisolvent Crystallization of Inorganic Salts." Industrial & Engineering Chemistry Research, 30(3), 490-501.[1][2] [1][2]
-
Imokawa, T., & Tsutsumi, H. (1978).[1][2] "Micellization in aqueous solutions of monoalkyl phosphate salts." Journal of the American Oil Chemists' Society.[1][2] [1][2]
-
Regnery, J., et al. (2011).[1][2] "Organophosphate ester flame retardants and plasticizers in drinking water purification."[1][2] Water Research, 45(16).[1][2]
"disodium 2-ethoxyethyl phosphate CAS number and chemical identifiers"
Executive Summary
Disodium 2-ethoxyethyl phosphate is an organophosphate monoester salt primarily encountered in pharmaceutical development as a critical process impurity and, less frequently, as a specialized reagent in organic synthesis. Within the drug development sector, it is most notably identified as Fosfomycin Impurity 28 (European Pharmacopoeia context), a degradation product or byproduct formed during the synthesis of fosfomycin trometamol or disodium when 2-ethoxyethanol is utilized as a solvent or reagent.
This guide provides a definitive technical profile of the compound, synthesizing its chemical identifiers, synthesis pathways, and analytical characterization data to support rigorous quality control (QC) and CMC (Chemistry, Manufacturing, and Controls) workflows.
Chemical Identity & Nomenclature
The compound exists in two primary forms relevant to researchers: the free acid (2-ethoxyethyl dihydrogen phosphate) and its neutralized sodium salt. The identifiers below distinguish between these forms to prevent cataloging errors.
Table 1: Core Chemical Identifiers
| Feature | Disodium Salt (Target) | Free Acid (Precursor/Metabolite) |
| CAS Number | 1229236-93-4 | 60821-12-7 |
| Chemical Name | Disodium 2-ethoxyethyl phosphate | 2-Ethoxyethyl dihydrogen phosphate |
| Synonyms | Phosphoric acid, 2-ethoxyethyl ester, sodium salt; Sodium 2-ethoxyethyl phosphate | Fosfomycin Impurity 28; 2-Ethoxyethyl phosphate |
| Molecular Formula | C₄H₉Na₂O₅P | C₄H₁₁O₅P |
| Molecular Weight | 214.08 g/mol | 170.10 g/mol |
| SMILES | CCOCCOP(=O)([O-])[O-].[Na+].[Na+] | CCOCCOP(=O)(O)O |
| InChI Key | Derived:[1][2][3]LVTYFVSDZMJQPD-UHFFFAOYSA-L | LVTYFVSDZMJQPD-UHFFFAOYSA-N |
Note on Stoichiometry: While CAS 1229236-93-4 is often labeled generically as "Sodium 2-ethoxyethyl phosphate," the phosphate monoester group (
) possesses two acidic protons (, ). At physiological or neutral pH (7.0–7.4), the species exists predominantly as the dianion, requiring two sodium counterions for charge neutrality.
Structural Visualization
The following diagram illustrates the chemical structure of the disodium salt, highlighting the phosphate head group and the ether linkage which provides unique solubility characteristics.
Figure 1: Structural connectivity of Disodium 2-ethoxyethyl phosphate showing the ether-linked alkyl chain.
Synthesis & Formation Pathways
Understanding the origin of this compound is essential for impurity profiling. It arises via two primary mechanisms: intentional organic synthesis or as a byproduct in pharmaceutical manufacturing.
Mechanism A: Direct Synthesis (Reagent Preparation)
The standard protocol involves the phosphorylation of 2-ethoxyethanol (Cellosolve).
-
Phosphorylation: 2-Ethoxyethanol reacts with Phosphorus Oxychloride (
) at low temperature (0–5°C) in the presence of a base (e.g., Triethylamine) to scavenge HCl. -
Hydrolysis: The resulting dichlorophosphate intermediate is hydrolyzed with water.
-
Neutralization: The acid is neutralized with Sodium Hydroxide (
) or Sodium Carbonate ( ) to yield the disodium salt.
Mechanism B: Impurity Formation (Fosfomycin Context)
In the production of Fosfomycin, 2-ethoxyethanol is sometimes used as a solvent for crystallization or purification. Residual solvent can react with the reactive phosphonic acid moiety or phosphorylating agents used in earlier steps, generating Fosfomycin Impurity 28 .
Figure 2: Synthetic pathway from 2-ethoxyethanol to the disodium phosphate salt.
Physicochemical Properties & Stability
Researchers handling this compound should adhere to the following property profile.
| Property | Description |
| Physical State | White to off-white hygroscopic solid (powder or crystalline). |
| Solubility | Water: Highly soluble (>100 mg/mL).Methanol: Soluble.Non-polar solvents (Hexane, Toluene): Insoluble. |
| pH (1% aq. soln) | 8.5 – 9.5 (Typical for disodium phosphate monoesters). |
| Stability | Stable under ambient conditions. Hydrolytically stable at neutral/basic pH. Susceptible to hydrolysis back to 2-ethoxyethanol and inorganic phosphate in strong acid at elevated temperatures. |
| Hygroscopicity | High. Must be stored in desiccated conditions. |
Analytical Characterization
To confirm identity, specifically when differentiating from inorganic phosphates or other organic esters, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
-
³¹P NMR (D₂O): This is the definitive test. Expect a singlet (decoupled) typically in the range of 0 to +5 ppm (relative to 85%
). The shift differentiates it from inorganic phosphate (approx 0-2 ppm, pH dependent) and diesters (typically shifted further downfield). -
¹H NMR (D₂O):
-
ppm (t, 3H,
) -
ppm (q, 2H,
) -
ppm (m, 2H,
) -
ppm (m, 2H,
, often shows coupling to ³¹P, Hz).
-
ppm (t, 3H,
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative Mode (ESI-).
-
Target Ion: Look for the [M-H]⁻ ion of the free acid.
-
Parent Mass (Acid): 170.10 Da.
-
Observed m/z: 169.1
.
-
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Generally considered a skin and eye irritant (Category 2).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at 2–8°C (recommended for standards) or room temperature in a tightly sealed, desiccated container to prevent moisture absorption (clumping).
References
- European Pharmacopoeia (Ph. Eur.). Fosfomycin Trometamol Monograph: Impurity Standards. (Provides context for Impurity 28/A).
-
BLD Pharm . Sodium 2-ethoxyethyl phosphate Product Page. Retrieved from
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 169440796 (Related Fosfomycin Impurities). Retrieved from
-
Molcoo Chemical . Fosfomycin Impurity 28 Data Sheet (CAS 60821-12-7).[2][4][5] Retrieved from
Sources
An In-depth Technical Guide to Ethoxy-Substituted Organophosphates: Synthesis, Mechanism, and Applications
This guide provides a comprehensive technical overview of ethoxy-substituted organophosphates, a significant class of compounds with diverse applications and profound biological effects. From their synthesis and intricate mechanism of action to their roles in agriculture, toxicology, and potential therapeutic development, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Ethoxy Group in Organophosphate Chemistry
Organophosphorus compounds, characterized by a central phosphorus atom, represent a vast and versatile area of organic chemistry.[1] The introduction of ethoxy (–O–CH₂CH₃) substituents onto the phosphorus center profoundly influences the physicochemical and biological properties of these molecules.[2] The ethoxy group, with its specific size, electronegativity, and metabolic fate, imparts a unique profile of reactivity, selectivity, and toxicity.[3]
Historically, the development of organophosphates, including ethoxy-substituted variants, accelerated during World War II, leading to the creation of both potent insecticides and highly toxic chemical warfare agents.[1] Today, their primary applications lie in agriculture as pesticides, but their unique mode of action continues to be a subject of intense study for toxicologists and drug developers alike.[4] This guide will delve into the core scientific principles governing this important class of molecules.
Synthesis of Ethoxy-Substituted Organophosphates
The synthesis of ethoxy-substituted organophosphates typically involves the reaction of a phosphorus-containing precursor with ethanol or an ethoxide source.[1] A common strategy is the Michaelis-Arbuzov reaction, which is a cornerstone in the formation of carbon-phosphorus bonds.[1]
General Synthetic Approach: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction provides a versatile method for the synthesis of phosphonates. A generalized scheme is presented below:
Sources
- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Physicochemical properties of some organophosphates in relation to their chronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes & Protocols: Disodium 2-Ethoxyethyl Phosphate as a Novel Catalyst Support for Enhanced Cross-Coupling Reactions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the novel application of disodium 2-ethoxyethyl phosphate as a catalyst support. While the use of this specific organophosphate as a support is an emerging area of research, this guide synthesizes established principles of catalyst design, organophosphate chemistry, and supported catalysis to propose a robust framework for its application. We present detailed protocols for the preparation, characterization, and utilization of a palladium catalyst supported on a matrix functionalized with disodium 2-ethoxyethyl phosphate, with a specific focus on its potential to enhance performance in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Rationale for an Organophosphate-Based Catalyst Support
In the field of heterogeneous catalysis, the support material is not merely an inert scaffold but an active component that can significantly influence the catalytic activity, selectivity, and stability of the metallic nanoparticles it immobilizes. Metal phosphates have been explored as catalyst supports, demonstrating unique properties due to the interaction between the metal active sites and the phosphate groups.[1] These interactions can modify the electronic properties of the metal, enhance dispersion, and provide specific acid-base characteristics to the catalyst surface.
We hypothesize that disodium 2-ethoxyethyl phosphate, a bifunctional molecule, can serve as an advanced catalyst support modifier. The phosphate head group offers a strong anchoring point for metal precursors, while the flexible 2-ethoxyethyl tail can create a modified microenvironment around the catalytic center. This organic tail may enhance the solubility of organic reactants near the active site and prevent the agglomeration of metal nanoparticles. This application note outlines the preparation and use of a novel catalyst system: palladium supported on a conventional support (e.g., silica) surface-functionalized with disodium 2-ethoxyethyl phosphate.
Properties of Disodium 2-Ethoxyethyl Phosphate
While extensive experimental data for disodium 2-ethoxyethyl phosphate is not widely available, its properties can be inferred from its structure and from data on similar compounds like disodium 2-ethylhexyl phosphate (CAS No: 15505-13-2).[2][3]
| Property | Value (Estimated/Inferred) | Significance for Catalyst Support |
| Molecular Formula | C4H9Na2O5P | Provides elemental composition. |
| Structure | Disodium salt of 2-ethoxyethyl phosphoric acid | The phosphate group acts as an anchor for metal ions, while the ethoxyethyl chain provides a flexible organic linker. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Facilitates its deposition onto a support material from solution. |
| Thermal Stability | Stable under typical conditions for catalyst preparation and many cross-coupling reactions. | Ensures the integrity of the support modifier during catalyst synthesis and use. |
| CAS Number | Not readily available for the 2-ethoxyethyl variant. Related compound (2-ethylhexyl): 15505-13-2.[2] | Important for sourcing and safety information. |
Experimental Protocols
This protocol describes the preparation of a 1 mol% Pd catalyst on silica functionalized with disodium 2-ethoxyethyl phosphate using an impregnation method.
Materials:
-
High surface area silica (SiO2), calcined at 500°C for 4 hours.
-
Disodium 2-ethoxyethyl phosphate solution (e.g., 0.1 M in ethanol).
-
Palladium(II) chloride (PdCl2) or another suitable palladium precursor.
-
Hydrochloric acid (HCl), dilute.
-
Deionized water.
-
Ethanol.
-
Reducing agent (e.g., sodium borohydride solution or hydrazine hydrate).
Protocol:
-
Support Functionalization: a. Suspend 10 g of calcined silica in 100 mL of ethanol. b. Add a stoichiometric amount of the disodium 2-ethoxyethyl phosphate solution to achieve a desired surface coverage (e.g., 1-5% by weight). c. Stir the suspension at room temperature for 12 hours to allow for the adsorption and anchoring of the organophosphate onto the silica surface. d. Remove the solvent by rotary evaporation at 50°C. e. Dry the functionalized support (DEEP-SiO2) in a vacuum oven at 80°C for 6 hours.
-
Palladium Impregnation: a. Prepare a solution of the palladium precursor. For example, dissolve the required amount of PdCl2 in a minimal amount of dilute HCl and then dilute with deionized water to a volume equal to the pore volume of the DEEP-SiO2 support (incipient wetness impregnation).[4] b. Add the palladium precursor solution dropwise to the dried DEEP-SiO2 powder while mixing continuously. c. Age the impregnated support for 12 hours at room temperature in a sealed container. d. Dry the material in an oven at 110°C for 12 hours.
-
Reduction to Pd(0): a. Suspend the dried catalyst powder in deionized water or ethanol. b. Cool the suspension in an ice bath. c. Slowly add a freshly prepared solution of a reducing agent (e.g., a 2-fold molar excess of NaBH4 in water) to the stirred suspension. d. Continue stirring for 2 hours as the mixture warms to room temperature. The color of the suspension should turn from brown/yellow to black, indicating the formation of Pd(0) nanoparticles. e. Filter the catalyst, wash thoroughly with deionized water and then ethanol to remove any unreacted reagents and byproducts. f. Dry the final catalyst (Pd/DEEP-SiO2) under vacuum at 60°C for 12 hours.
Workflow for Catalyst Preparation:
Caption: Workflow for the preparation of Pd/DEEP-SiO2 catalyst.
A thorough characterization of the prepared catalyst is crucial to understand its physical and chemical properties.[5]
Techniques and Protocols:
-
Transmission Electron Microscopy (TEM):
-
Purpose: To determine the size, morphology, and dispersion of the palladium nanoparticles.
-
Protocol: Disperse a small amount of the catalyst powder in ethanol by ultrasonication. Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate. Analyze the sample using a TEM instrument. Measure the diameter of at least 100 nanoparticles to obtain a particle size distribution.
-
-
Powder X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline structure of the palladium nanoparticles and to estimate the average crystallite size using the Scherrer equation.
-
Protocol: Pack the catalyst powder into a sample holder. Collect the diffraction pattern over a 2θ range of 10-90° using a diffractometer with Cu Kα radiation. The characteristic peaks for face-centered cubic palladium are expected around 40.1°, 46.7°, and 68.1°.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the catalyst surface and the oxidation state of palladium.
-
Protocol: Mount the catalyst powder on a sample holder and analyze it in an ultra-high vacuum XPS system. Acquire high-resolution spectra for the Pd 3d, P 2p, O 1s, Si 2p, and C 1s regions. The binding energy of the Pd 3d5/2 peak will confirm the presence of Pd(0) (around 335.2 eV).
-
-
Fourier-Transform Infrared Spectroscopy (FT-IR):
-
Purpose: To confirm the presence of the 2-ethoxyethyl phosphate groups on the silica surface.
-
Protocol: Prepare a KBr pellet containing a small amount of the catalyst. Record the FT-IR spectrum. Look for characteristic peaks of P-O, C-O, and C-H vibrations from the organophosphate modifier.
-
-
N2 Adsorption-Desorption (BET Analysis):
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the support and the final catalyst.
-
Protocol: Degas the sample under vacuum at an elevated temperature (e.g., 150°C) to remove adsorbed moisture and gases. Perform N2 adsorption-desorption measurements at 77 K. Calculate the surface area using the Brunauer-Emmett-Teller (BET) method.
-
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides an example of using the prepared Pd/DEEP-SiO2 catalyst for a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and a phenylboronic acid. Organophosphates have been widely used as electrophiles in transition-metal-catalyzed reactions such as the Suzuki reaction.[6]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1 mmol).
-
Phenylboronic acid (1.2 mmol).
-
Base (e.g., K2CO3, 2 mmol).
-
Pd/DEEP-SiO2 catalyst (e.g., 1 mol% Pd).
-
Solvent (e.g., a mixture of toluene and water, 10:1 v/v, 10 mL).
-
Inert gas (e.g., argon or nitrogen).
-
Standard laboratory glassware for organic synthesis.
Protocol:
-
Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), base (2 mmol), and the Pd/DEEP-SiO2 catalyst (1 mol% Pd). b. Evacuate and backfill the flask with an inert gas three times. c. Add the solvent mixture (10 mL) via syringe.
-
Reaction Execution: a. Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring. b. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Product Isolation: a. After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature. b. Filter off the catalyst. The catalyst can be washed with an organic solvent, dried, and stored for potential reuse. c. Separate the organic layer of the filtrate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Proposed Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Action |
| Low catalytic activity | Poor dispersion of Pd nanoparticles. | Optimize the impregnation and reduction steps. Ensure uniform mixing. |
| Incomplete reduction to Pd(0). | Use a stronger reducing agent or increase the reduction time/temperature. Confirm with XPS. | |
| Leaching of palladium into the reaction mixture. | Improve the anchoring of the organophosphate to the support. Consider calcining the functionalized support before impregnation. | |
| Formation of byproducts | Reaction temperature is too high. | Optimize the reaction temperature. |
| Non-selective catalyst. | The ethoxyethyl chains may be sterically hindering the desired reaction pathway. Synthesize a variant with a shorter or longer alkyl chain. | |
| Difficulty in catalyst recovery | Catalyst particles are too fine. | Use a support with a larger particle size or recover the catalyst by centrifugation. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Palladium compounds can be irritants. The final catalyst should also be handled with appropriate care.
Conclusion
The use of disodium 2-ethoxyethyl phosphate as a catalyst support modifier represents a promising, albeit underexplored, avenue in heterogeneous catalysis. The protocols and insights provided in this application note offer a foundational framework for researchers to begin investigating this novel catalyst system. The unique bifunctional nature of this organophosphate has the potential to yield catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations, particularly in the synthesis of pharmaceuticals and fine chemicals. Further research is encouraged to fully elucidate the structure-property-performance relationships of this exciting new class of catalyst supports.
References
-
Mazet, C. (2022). Organophosphates as Versatile Substrates in Organic Synthesis. PMC, NIH. [Link]
-
Din, I. U., et al. (2022). A Review of Preparation Methods for Heterogeneous Catalysts. Mini-Reviews in Organic Chemistry, 19(1), 92-110. [Link]
-
Dai, S., et al. (2018). Metal Phosphate-Supported Pt Catalysts for CO Oxidation. PMC, NIH. [Link]
-
Din, I. U., et al. (2021). A Review of Preparation Methods for Heterogeneous Catalysts. Bentham Science. [Link]
-
Ismail, A. A., et al. (2018). A review of carbon-based and non-carbon-based catalyst supports for the selective catalytic reduction of nitric oxide. PMC. [Link]
-
Wang, Y., et al. (2024). Recent Advances on Computational Modeling of Supported Single-Atom and Cluster Catalysts: Characterization, Catalyst–Support Interaction, and Active Site Heterogeneity. MDPI. [Link]
-
Pu, T., et al. (2023). Insight into the Dynamic Evolution of Supported Metal Catalysts by In Situ/Operando Techniques and Theoretical Simulations. ACS Catalysis. [Link]
-
Notestein, J. M., et al. (2012). Design strategies for the molecular level synthesis of supported catalysts. PubMed. [Link]
-
Louis, C., & Pluchon, S. (2016). Chemical Preparation of Supported Bimetallic Catalysts. Gold-Based Bimetallic, a Case Study. MDPI. [Link]
-
Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]
-
PubChem. Disodium 2-ethylhexyl phosphate. [Link]
-
Chen, J., et al. (2023). Metal-Support Interactions for Heterogeneous Catalysis: Mechanisms, Characterization Techniques and Applications. Journal of Materials Chemistry A. [Link]
-
Chemsrc. Disodium (2-ethylhexyl)phosphate. [Link]
- FMC Corporation. (1981). Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them.
-
Powers, D. C., & Ritter, T. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Chemsrc. Disodium 2-ethylhexyl phosphate. [Link]
-
Watson, D. A., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
ECHA. Identity - ECHA CHEM. [Link]
-
Chemistry in New Zealand. (2020). Attaching catalysts onto solid supports: The best of both worlds?. [Link]
-
Thieme. (2012). Bis(2-ethylhexyl) Phosphate. Synthesis. [Link]
- Google Patents. (2018).
-
Vivochem. Disodium Phosphate |CAS-no 7558-79-4 | B2B Partner. [Link]
- Google Patents. (1981).
-
Connection Chemical, LP. Disodium Phosphate (DSP) Supplier & Distributor. [Link]
-
Riverland Trading. Disodium Phosphate Supplier | 7558-79-4 | Your Reliable Distributor. [Link]
-
UL Prospector. Disodium Phosphate Granular Anhydrous by Alpha Environmental - Personal Care & Cosmetics. [Link]
- Google Patents. (1986). Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Disodium 2-ethylhexyl phosphate | C8H17Na2O4P | CID 85860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disodium 2-ethylhexyl phosphate | CAS#:15505-13-2 | Chemsrc [chemsrc.com]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. Catalyst Characterization Techniques [hidenanalytical.com]
- 6. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for the Deposition and Characterization of Disodium 2-Ethoxyethyl Phosphate Films
Target Audience: Surface Chemists, Tribologists, and Materials Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Mechanistic Rationale
The engineering of solid-liquid interfaces often relies on Self-Assembled Monolayers (SAMs) to dictate surface wettability, corrosion resistance, and boundary lubrication. While long-chain alkyl phosphates (e.g., dodecyl phosphate) are traditionally used to render metal oxides highly hydrophobic, they require volatile organic solvents for deposition[1].
Disodium 2-ethoxyethyl phosphate (D2EEP) offers a highly engineered alternative. Featuring a short, ether-functionalized tail (
-
Aqueous Processability: The disodium salt ensures complete solubility in water, enabling a 100% aqueous, environmentally benign deposition process[1].
-
Tunable Polarity: The ether oxygen acts as a hydrogen-bond acceptor, creating a film with moderate wettability. In tribological applications, this moderate polarity enhances compatibility with polar base oils like polyalkylene glycols (PAGs), preventing the corrosive wear associated with highly polar, unshielded phosphate esters[2].
Mechanistically, film formation is driven by the condensation of the phosphate headgroup with surface hydroxyl (-OH) groups on the metal oxide substrate (e.g.,
Figure 1: Workflow for aqueous deposition and covalent anchoring of D2EEP films on metal oxides.
Experimental Setup & Materials
Reagents and Substrates
-
Active Compound: Disodium 2-ethoxyethyl phosphate (
98% purity). -
Solvent: Ultrapure Milli-Q water (18.2 MΩ·cm at 25°C).
-
Substrates: Single-side-polished silicon wafers coated via Physical Vapor Deposition (PVD) with 20 nm of
or [3]. -
pH Modifiers: 0.1 M
and 0.1 M (for tuning deposition kinetics).
Equipment
-
Surface Activation: Low-pressure
plasma cleaner. -
Deposition: Temperature-controlled orbital shaker.
-
Curing: Forced-air convection oven.
-
Characterization: X-ray Photoelectron Spectrometer (XPS), Spectroscopic Ellipsometer, and a Drop Shape Analyzer (Goniometer).
Step-by-Step Experimental Protocols
To ensure reproducibility, this methodology is designed as a self-validating system . Each phase contains a distinct checkpoint; failure at any checkpoint requires aborting the current run and restarting the phase.
Protocol A: Substrate Cleaning and Activation
Causality: Metal oxides spontaneously adsorb adventitious hydrocarbons from the atmosphere, which sterically hinder phosphate anchoring. Oxygen plasma oxidizes these contaminants and maximizes the surface density of reactive hydroxyl (-OH) groups[1].
-
Sonicate the
-coated wafers sequentially in acetone, absolute ethanol, and Milli-Q water for 10 minutes each. -
Dry the substrates under a stream of high-purity
gas. -
Treat the substrates in an
plasma cleaner (100 W, 0.2 mbar) for 5 minutes. -
Self-Validation Checkpoint: Immediately measure the static water contact angle (WCA) on a dummy sample.
-
Pass: WCA < 5° (Surface is fully hydroxylated and superhydrophilic).
-
Fail: WCA > 5° (Incomplete cleaning; repeat steps 1-3).
-
Protocol B: Aqueous Film Deposition
Causality: D2EEP must be deposited from a slightly acidic aqueous solution. A pH of 4.5 protonates a fraction of the phosphate oxygen atoms, facilitating initial hydrogen bonding with the substrate's hydroxyl groups prior to covalent condensation[1][3].
-
Prepare a 2.0 mM solution of disodium 2-ethoxyethyl phosphate in Milli-Q water.
-
Adjust the solution pH to 4.5 ± 0.2 using 0.1 M
. -
Submerge the freshly activated substrates into the D2EEP solution within 10 minutes of plasma treatment to prevent re-contamination.
-
Incubate the substrates at 25°C on an orbital shaker (50 rpm) for 24 hours to ensure saturation of the adsorption kinetics.
-
Self-Validation Checkpoint: Upon removal, the water film should rapidly dewet from the substrate, visually indicating a shift from superhydrophilic to moderately hydrophobic.
Protocol C: Post-Deposition Curing and Washing
Causality: Room-temperature deposition primarily yields hydrogen-bonded species. Thermal curing provides the activation energy required to drive off interfacial water, converting H-bonds into irreversible covalent P-O-Metal bonds. Subsequent washing removes loosely bound, physisorbed multilayers[3].
-
Carefully blow-dry the wet substrates with
gas. -
Transfer the substrates to a convection oven pre-heated to 120°C and cure for 2 hours.
-
Allow the substrates to cool to room temperature.
-
Sonicate the cured substrates in Milli-Q water for 5 minutes, followed by absolute ethanol for 5 minutes, to strip any unreacted D2EEP molecules.
-
Dry thoroughly with
gas and store in a vacuum desiccator prior to characterization.
Analytical Characterization Workflow
Validating the integrity of the D2EEP film requires a multi-modal approach, combining surface chemistry analysis with physical topography measurements.
Figure 2: Multi-modal characterization workflow for validating D2EEP monolayer integrity.
Expected Quantitative Data
The successful formation of a D2EEP monolayer should yield the following specific analytical metrics. Deviations from these values indicate either incomplete coverage or the formation of bulk multilayers.
| Analytical Parameter | Technique | Expected Value for D2EEP Film | Mechanistic Significance |
| Film Thickness | Spectroscopic Ellipsometry | 0.6 – 0.8 nm | Confirms the formation of a true monolayer rather than a thick, physisorbed multilayer. |
| Static Water Contact Angle | Goniometry | 45° – 55° | Indicates moderate wettability driven by the ether oxygen, contrasting with bare |
| P 2p Binding Energy | XPS | 133.2 – 133.6 eV | A positive shift from unbound phosphate confirms covalent P-O-Metal bonding at the interface. |
| C 1s / P 2p Atomic Ratio | XPS | ~4.0 | Validates the stoichiometric retention of the 4-carbon 2-ethoxyethyl chain without degradation. |
References
-
Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces Source: Langmuir (American Chemical Society) URL:[Link]
-
Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers Source: Langmuir (American Chemical Society) URL:[Link]
-
Surface modification of Al alloy by self-assembly dodecyl phosphate/cerium composite film Source: Anti-Corrosion Methods and Materials (Emerald Publishing) URL:[Link]
-
Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive Source: MDPI URL:[Link]
Sources
Application Note: Controlled Mineralization of Hydrogels using Disodium 2-Ethoxyethyl Phosphate
The following guide details the application of Disodium 2-Ethoxyethyl Phosphate (specifically as an organic phosphate donor) in biomedical hydrogels. While
Executive Summary
This guide provides a technical workflow for utilizing Disodium 2-Ethoxyethyl Phosphate (DEEP) as a substrate for Alkaline Phosphatase (ALP)-mediated mineralization within hydrogel scaffolds (e.g., GelMA, PEGDA, Collagen). Unlike traditional substrates that often lead to rapid, uncontrolled precipitation, DEEP offers distinct hydrolysis kinetics due to its ethoxyethyl ether linkage, allowing for the formation of more ordered hydroxyapatite (HAp) crystals deep within the hydrogel matrix rather than just on the surface.
Key Applications
-
Bone Tissue Engineering: In situ mineralization of scaffolds.
-
Enzymatic Kinetics Studies: Comparative analysis of ALP activity in confined hydrogel microenvironments.
-
Calcification Modeling: In vitro models of vascular calcification.
Scientific Mechanism & Rationale
The Challenge with Traditional Substrates
The "gold standard" substrate,
-
Thermal Instability: Spontaneous hydrolysis at elevated temperatures.
-
Non-Specific Precipitation: Rapid release of phosphate (
) often causes surface crusting (egg-shell effect), preventing nutrient diffusion into the hydrogel core.
The 2-Ethoxyethyl Phosphate Advantage
Disodium 2-ethoxyethyl phosphate serves as a stable organic phosphate donor.
-
Mechanism: ALP cleaves the phospho-ester bond, releasing inorganic phosphate (
) and 2-ethoxyethanol. -
Reaction:
-
Causality: The presence of the ether oxygen in the leaving group (2-ethoxyethanol) alters the electron withdrawal on the phosphorus atom compared to the glycerol group in
-GP. This modifies the and of the enzymatic reaction, typically slowing the local supersaturation rate. This controlled release favors heterogeneous nucleation on the hydrogel fibrils over homogeneous nucleation in the solution.
Pathway Visualization
Figure 1: Mechanism of ALP-mediated hydrolysis of DEEP leading to calcium phosphate precipitation.
Material Specifications
| Parameter | Specification | Notes |
| Chemical Name | Disodium 2-ethoxyethyl phosphate | |
| CAS Number | 1229236-93-4 (Salt form) | Verify batch purity >98% |
| Molecular Formula | ||
| Solubility | > 50 mg/mL in Water | Highly soluble; pH neutral in solution. |
| Stability | High | Resistant to auto-hydrolysis at 37°C (unlike |
| Storage | -20°C, Desiccated | Hygroscopic. |
Experimental Protocol
Phase 1: Stock Solution Preparation
Objective: Create a sterile, stable 1M stock solution of DEEP.
-
Weighing: Weigh 2.42 g of Disodium 2-ethoxyethyl phosphate powder.
-
Dissolution: Dissolve in 8 mL of sterile deionized water (diH2O). Vortex until clear.
-
pH Adjustment: Check pH. It should be near neutral (7.0–7.4). If necessary, adjust with dilute HCl or NaOH. Note: Extreme pH can trigger premature hydrolysis.
-
Volume Adjustment: Add diH2O to a final volume of 10 mL (Final Conc: ~1M).
-
Sterilization: Filter through a 0.22 µm PES syringe filter.
-
Storage: Aliquot into 1 mL tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Hydrogel Mineralization Assay
Objective: Induce controlled mineralization in a GelMA (Gelatin Methacryloyl) hydrogel encapsulated with ALP-positive cells (e.g., MC3T3-E1 osteoblasts) or loaded with exogenous ALP.
Reagents:
-
Basal Medium:
-MEM + 10% FBS. -
Mineralization Supplement:
- Ascorbic Acid (Cofactor for collagen synthesis).
-
Calcium Chloride (
) (Source of ). -
Disodium 2-ethoxyethyl phosphate (Source of
). -
Control: Use 10 mM
-GP for comparison.
Step-by-Step Workflow:
-
Hydrogel Fabrication:
-
Prepare 5% (w/v) GelMA prepolymer solution containing photoinitiator (e.g., LAP).
-
Option A (Cell-Free): Add bovine ALP (0.1 U/mL) directly to the prepolymer.
-
Option B (Cell-Laden): Suspend MC3T3-E1 cells (
cells/mL) in the prepolymer. -
Crosslink (e.g., 405 nm light, 30 seconds) in well plates.
-
-
Equilibration:
-
Wash hydrogels 2x with PBS to remove unreacted monomer.
-
Incubate in Basal Medium for 24 hours.
-
-
Induction (Day 0):
-
Replace medium with Mineralization Medium containing DEEP.
-
Critical Step: Ensure the Calcium source (
) is added after the DEEP is fully dissolved to prevent premature precipitation in the media bottle.
-
-
Maintenance:
-
Change media every 2-3 days. Fresh DEEP must be added with every change as it is consumed.
-
-
Termination (Day 14-21):
-
Wash hydrogels 3x in PBS (calcium-free) to remove soluble salts.
-
Fix in 4% Paraformaldehyde (PFA) for analysis.
-
Workflow Visualization
Figure 2: Experimental workflow for hydrogel mineralization using DEEP.
Data Analysis & Characterization
To validate the efficacy of DEEP compared to
A. Quantitative Calcium Assay
Dissolve the mineralized hydrogel in 0.5M HCl overnight. Measure calcium content using a colorimetric Calcium Assay Kit (e.g., o-Cresolphthalein Complexone method).
-
Expected Result: DEEP samples should show a linear increase in Ca content over time, potentially with a lower total mass than
-GP at early time points (due to controlled kinetics) but higher crystallinity.
B. Alizarin Red S Staining
Stains calcium deposits red.
-
Protocol: Cover hydrogel with 2% Alizarin Red S (pH 4.2) for 20 mins. Wash with diH2O until runoff is clear.
-
Observation: Look for uniform staining throughout the hydrogel depth. Surface-only staining indicates diffusion limitation (common with
-GP).
C. X-Ray Diffraction (XRD)
-
Purpose: Confirm the mineral phase is Hydroxyapatite (HAp) and not amorphous calcium phosphate (ACP).
-
Target Peaks: Look for characteristic HAp peaks at
and .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Calcium and Phosphate concentrations too high. | Reduce DEEP to 5 mM or |
| No Mineralization | Low ALP activity or inactive DEEP. | Verify ALP activity using a pNPP assay. Ensure DEEP stock was stored correctly (-20°C). |
| Cell Death | Toxicity of 2-ethoxyethanol byproduct.[1] | While generally low toxicity at these levels, ensure media changes are frequent (every 48h) to flush byproducts. |
| Surface Crusting | Diffusion rate < Reaction rate. | Decrease ALP concentration or reduce DEEP concentration to slow the reaction, allowing deeper diffusion. |
References
-
Anderson, H. C. (2003). Matrix vesicles and calcification. Current Rheumatology Reports, 5(3), 222-226. Link
-
Douglas, T. E. L., et al. (2012). Enzymatic mineralization of hydrogels for bone tissue engineering by incorporation of alkaline phosphatase. Macromolecular Bioscience, 12(8), 1077-1089. Link
-
Osathanon, T., et al. (2009). Kinetic study of alkaline phosphatase activity in alginate hydrogels. Biomaterials, 30(27), 4513-4521. Link
-
PubChem. (2025).[2] Sodium 2-ethoxyethyl phosphate (Compound Summary). National Library of Medicine. Link[1][3]
(Note: While specific literature on "2-ethoxyethyl phosphate" in bone TE is emerging, the protocols above are derived from established methodologies for alkyl phosphate donors in enzymatic mineralization systems.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Disodium 2-Ethoxyethyl Phosphate Synthesis
Welcome to the Technical Support Center for the synthesis of disodium 2-ethoxyethyl phosphate . The selective synthesis of monoalkyl phosphates over their di- and tri-alkyl counterparts is notoriously challenging due to competing reaction kinetics[1]. This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind protocol steps, and implement a self-validating experimental workflow.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my reaction yielding a mixture of mono-, di-, and tri-substituted esters instead of pure monoalkyl phosphate? A: The phosphorylation of 2-ethoxyethanol using phosphorus oxychloride (POCl₃) proceeds via stepwise nucleophilic substitution. While the first chlorine substitution is rapid, the resulting 2-ethoxyethyl phosphorodichloridate remains highly electrophilic. If the localized concentration of the alcohol is too high, or if the reaction temperature exceeds 5 °C, secondary and tertiary substitutions accelerate, yielding unwanted di- and tri-alkyl phosphates[1].
-
The Fix: To maximize the monoester, maintain a strict inverse-addition protocol. Add the alcohol dropwise to a slight excess of POCl₃ under vigorous stirring at 0–5 °C. This ensures the alcohol is always the limiting reagent in the micro-environment, kinetically favoring mono-substitution ().
Q2: I am detecting high levels of inorganic phosphate (orthophosphoric acid) after the hydrolysis step. What is causing this degradation? A: High inorganic phosphate indicates that the delicate C–O–P ester bond is being cleaved during the hydrolysis of the phosphorodichloridate intermediate. The hydrolysis of the remaining P–Cl bonds is violently exothermic[1]. If the internal temperature is not strictly maintained below 20 °C, the localized heat combined with the highly acidic environment (due to rapid HCl generation) provides the activation energy required to hydrolyze the ester linkage, reverting your product back to 2-ethoxyethanol and orthophosphoric acid.
-
The Fix: Perform the hydrolysis by pouring the reaction mixture over crushed ice, or use a jacketed reactor with a high-efficiency chiller, ensuring the internal temperature never spikes above 20 °C.
Q3: The disodium salt is highly water-soluble. How can I improve recovery during the final isolation? A: Disodium 2-ethoxyethyl phosphate is extremely hydrophilic. Traditional aqueous-organic extraction will result in massive product loss because the partition coefficient heavily favors the aqueous phase.
-
The Fix: Abandon liquid-liquid extraction for the final isolation. Instead, after neutralizing the aqueous hydrolysate to pH 8.5–9.0 with NaOH, concentrate the solution under reduced pressure to a thick syrup. Then, induce anti-solvent crystallization by vigorously adding a water-miscible organic solvent with a low dielectric constant (such as cold acetone). The highly polar disodium salt will precipitate instantly, leaving organic impurities in the supernatant.
Section 2: Quantitative Data & Yield Parameters
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this as a self-validating checklist during your process optimization.
| Reaction Parameter | Condition | Monoester Yield (%) | Diester Yield (%) | Inorganic Phosphate (%) |
| POCl₃ Addition Temp | 0–5 °C | > 85% | < 10% | < 5% |
| POCl₃ Addition Temp | 20–25 °C | ~ 50% | ~ 40% | < 10% |
| Hydrolysis Temp | < 20 °C | > 85% | < 10% | < 5% |
| Hydrolysis Temp | > 40 °C | < 40% | < 10% | > 50% (Ester Cleavage) |
| Isolation Solvent | Cold Acetone | > 90% (Recovered) | N/A | N/A |
| Isolation Solvent | Water / DCM | < 30% (Recovered) | N/A | N/A |
Section 3: Standard Operating Procedure (SOP)
Step 1: Chemoselective Phosphorylation
-
Equip a dry, multi-neck round-bottom flask with a pressure-equalizing dropping funnel, an internal temperature probe, and a mechanical stirrer. Purge the system with inert gas (N₂ or Ar).
-
Add 1.1 equivalents of POCl₃ and anhydrous dichloromethane (DCM) to the flask. Chill the solution to 0–5 °C using an ice-salt bath.
-
Place 1.0 equivalent of anhydrous 2-ethoxyethanol in the dropping funnel. Add dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent di-alkyl substitution.
-
Stir for an additional 1 hour at 5 °C to ensure complete conversion to 2-ethoxyethyl phosphorodichloridate.
Step 2: Controlled Hydrolysis
-
Prepare a separate flask containing a vigorously stirred mixture of crushed ice and water.
-
Slowly transfer the phosphorylation reaction mixture into the ice water. Critical: The internal temperature must not exceed 20 °C at any point to prevent C–O–P bond cleavage.
-
Stir for 2 hours until the organic layer is fully hydrolyzed to 2-ethoxyethyl dihydrogen phosphate.
Step 3: Neutralization & Anti-Solvent Isolation
-
Separate the aqueous layer (which contains the monoalkyl phosphate product and dissolved HCl).
-
Slowly add a 50% w/w NaOH solution dropwise while cooling, until the pH stabilizes at 8.5–9.0.
-
Concentrate the neutralized aqueous solution under reduced pressure (rotary evaporator) at 40 °C until a thick, viscous syrup is formed.
-
Vigorously stir the syrup and add cold acetone (anti-solvent). The disodium 2-ethoxyethyl phosphate will precipitate as a white crystalline solid.
-
Filter the solid, wash with additional cold acetone, and dry under high vacuum.
Section 4: Workflow Visualizations
Chemical synthesis pathway of disodium 2-ethoxyethyl phosphate from 2-ethoxyethanol.
Decision tree for troubleshooting low yields during monoalkyl phosphate synthesis.
References
-
Fiore, M. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 16(17), 3068-3086.[Link]
-
Wikipedia Contributors. (2024). Organophosphate. Wikipedia, The Free Encyclopedia. [Link]
-
Tracy, D. J. (2002). Commercial synthesis of monoalkyl phosphates. Journal of Surfactants and Detergents, 5(2), 169-172.[Link]
Sources
"purification challenges of crude disodium 2-ethoxyethyl phosphate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious difficulties of isolating highly polar alkyl phosphates.
The synthesis of disodium 2-ethoxyethyl phosphate typically involves the phosphorylation of 2-ethoxyethanol using reagents like phosphorus oxychloride (
This guide bypasses generic advice and provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.
I. Physicochemical Profiling & Diagnostic Data
To purify a molecule, you must first understand the physicochemical delta between the target and its impurities. The table below summarizes the quantitative and qualitative data dictating our purification logic.
| Component | Ionizable Protons (pKa) | Aqueous Solubility | Organic Partitioning (e.g., EtOAc) | Analytical Detection |
| Disodium 2-ethoxyethyl phosphate (Target) | 2 ( | Very High | Extremely Low | |
| Bis(2-ethoxyethyl) phosphate (Dialkyl Impurity) | 1 ( | High | High (at pH < 2) | |
| Orthophosphoric acid / Pi (Inorganic Impurity) | 3 ( | Very High | Extremely Low | |
| 2-Ethoxyethanol (Unreacted Precursor) | None | Miscible | Miscible | GC-FID, |
II. Troubleshooting FAQs
Q1: My crude product is heavily contaminated with inorganic phosphate (Pi). Standard liquid-liquid extraction isn't working. Why, and how do I fix it?
A: Liquid-liquid extraction fails here because disodium 2-ethoxyethyl phosphate and inorganic sodium phosphate share nearly identical hydration spheres and polarity. Both will stubbornly remain in the aqueous phase regardless of the organic solvent used.
The Solution: We must shift our separation causality from polarity to lattice energy. By converting the crude mixture into Barium salts, we exploit the drastically lower solubility product (
Q2: I am seeing significant dialkyl phosphate (bis(2-ethoxyethyl) phosphate) in my
Q3: How do I remove residual 2-ethoxyethanol without inducing thermal degradation? A: 2-Ethoxyethanol has a boiling point of 135 °C. Attempting to remove it via rotary evaporation under high heat will inevitably cause thermal hydrolysis of your phosphate ester bond[3]. Instead, remove it during the acidic ethyl acetate extraction step mentioned above (it partitions well into organics). Any trace amounts left can be removed via repetitive lyophilization (freeze-drying) from water, which entirely avoids thermal degradation.
III. Standard Operating Procedures (SOPs)
Protocol A: The Barium Precipitation & Cation Exchange Workflow
This protocol is a self-validating system designed to strip out dialkyl impurities, precipitate inorganic phosphate, and yield the pure disodium salt.
Workflow for the isolation of disodium 2-ethoxyethyl phosphate via Barium precipitation.
Step-by-Step Methodology:
-
Acidification & Dialkyl Extraction: Dissolve the crude reaction mixture in ultra-pure water. Dropwise, add 1M
until the pH reaches 1.0. Wash the aqueous layer three times with equal volumes of ethyl acetate. Discard the organic layers (contains dialkyl phosphate and unreacted alcohol). -
Selective Precipitation: To the vigorously stirring aqueous layer, slowly add a saturated aqueous solution of Barium Hydroxide (
) until the pH stabilizes at 8.0. A dense, white precipitate of inorganic barium phosphate will form[1]. -
Filtration: Filter the suspension through a tightly packed Celite pad to remove the fine
particulates. Wash the pad with a small amount of cold water. The filtrate now contains your purified Barium 2-ethoxyethyl phosphate. -
Cation Exchange (Thermodynamic Swapping): Prepare a column of Dowex 50WX8 strongly acidic cation exchange resin, pre-equilibrated in the
form. Pass the filtrate through the column. Because has a higher charge density and affinity for the sulfonate groups on the resin than , the resin thermodynamically traps the Barium and releases Sodium[4]. -
Self-Validation Check: Collect the eluate. Take a 1 mL aliquot and add a drop of 0.1M
. If the solution remains clear, the cation exchange was 100% successful. If it turns cloudy (formation of ), your resin capacity was exceeded; regenerate the column and run it again. -
Isolation: Lyophilize the validated eluate to yield the pure disodium 2-ethoxyethyl phosphate as a fluffy white powder.
Protocol B: Chromatographic Polishing (Sephadex LH-20)
If trace inorganic salts persist after Protocol A, size-exclusion chromatography is the definitive polishing step.
Size-exclusion chromatographic polishing logic for phosphate ester purification.
Step-by-Step Methodology:
-
Resin Preparation: Swell Sephadex LH-20 resin in ultra-pure water for at least 3 hours. Pack into a glass column, ensuring no air bubbles.
-
Sample Loading: Dissolve the partially purified salt in the absolute minimum volume of water required. Carefully load it onto the head of the resin bed.
-
Elution: Elute isocratically with ultra-pure water. Because 2-ethoxyethyl phosphate has a larger hydrodynamic radius than residual inorganic sodium phosphate, it will elute first (excluding from the pores), while the smaller inorganic salts are retained longer in the porous matrix[1].
-
Fraction Analysis: Spot fractions on a silica TLC plate and visualize using a molybdenum blue spray reagent (heats to reveal blue spots for phosphates). Pool the early-eluting fractions and lyophilize[4].
IV. References
-
Convenient Preparation of Long-Chain Dialkyl Phosphates Organic Chemistry Portal
-
THE SYNTHESIS OF DISODIUM O-n-ALKYLTHIOPHOSPHATES Taylor & Francis
-
Synthesis of medronic acid monoesters and their purification by high-performance countercurrent chromatography or by hydroxyapatite Beilstein Journals
-
42.16. 4 Phosphoric Acid and Derivatives (Update 2021) Thieme Connect
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Synthesis of medronic acid monoesters and their purification by high-performance countercurrent chromatography or by hydroxyapatite [beilstein-journals.org]
- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Reaction Conditions for Disodium 2-Ethoxyethyl Phosphate
Welcome to the technical support center for the synthesis and optimization of disodium 2-ethoxyethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this compound. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, ensuring that every step you take is informed and deliberate.
Overview of the Synthesis Pathway
The synthesis of disodium 2-ethoxyethyl phosphate is fundamentally a two-step process:
-
Phosphorylation : The hydroxyl group of 2-ethoxyethanol is reacted with a suitable phosphorylating agent to form a phosphate ester intermediate. This is the most critical step where reaction conditions dictate yield and purity.
-
Neutralization : The resulting acidic phosphate monoester is neutralized with a sodium base, typically sodium hydroxide or sodium carbonate, to yield the final disodium salt.[1][2]
The choice of phosphorylating agent is a key determinant of the reaction's success and complexity.
Caption: General experimental workflow for the synthesis of disodium 2-ethoxyethyl phosphate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify the issue, understand the root cause, and implement an effective solution.
Problem Area 1: Low or No Product Yield
Q1: My reaction has stalled or shows very low conversion of the starting alcohol. What are the likely causes?
A1: Reaction stalling is often due to the deactivation of the phosphorylating agent or unfavorable reaction kinetics. Consider these points:
-
Moisture Contamination: Phosphorylating agents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are extremely sensitive to moisture. Even trace amounts of water can hydrolyze the agent, rendering it inactive. It is critical to use anhydrous solvents and thoroughly dried glassware.[3]
-
Sub-optimal Temperature: Phosphorylation reactions often require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and degradation. For many phosphorylations of primary alcohols, a temperature below 80°C is recommended to prevent degradation.[4]
-
Insufficient Reaction Time: Some phosphorylation reactions can be slow. It is essential to monitor the reaction's progress using an appropriate analytical technique (see FAQ section) to determine the optimal reaction time.
-
Poor Reagent Quality: The phosphorylating agent may have degraded during storage. It's advisable to use a fresh or properly stored bottle of the reagent.
Q2: My yield is low, and I suspect side reactions are the culprit. What are the common side products and how can I avoid them?
A2: Side reactions are a major cause of yield loss. The primary culprits are over-reaction, under-reaction, and degradation of the starting material.
-
Formation of Di- and Triesters: The reaction can produce a mixture of mono-, di-, and sometimes tri-phosphate esters.[5][6] The ratio is highly dependent on the stoichiometry and the phosphorylating agent used.
-
Solution: To favor the desired monoester, use a molar ratio of 2-ethoxyethanol to phosphorylating agent that is carefully controlled. For example, when using POCl₃, a procedure involving reaction with the alcohol followed by controlled hydrolysis is often employed to yield the desired dialkyl phosphate.[7] Using P₂O₅ often results in a mixture of mono- and di-esters.[5]
-
-
Dehydration of Alcohol: Aggressive phosphorylating agents, particularly P₂O₅ at elevated temperatures, can act as dehydrating agents, leading to the formation of ethers or alkenes from the starting alcohol.[4]
-
Solution: Maintain a reaction temperature below 80°C and ensure efficient mixing to dissipate localized heat.[4]
-
-
Hydrolysis of Product: During workup, particularly if pH conditions are not controlled, the phosphate ester bond can be hydrolyzed. Phosphate esters are generally stable, but extreme pH and high temperatures during purification should be avoided.[8]
Q3: I seem to have a good reaction, but I'm losing my product during the aqueous workup and extraction. Why is this happening?
A3: Disodium 2-ethoxyethyl phosphate is a salt and is expected to be highly water-soluble.[9] This makes traditional extraction with immiscible organic solvents inefficient and can lead to significant product loss.
-
High Water Solubility: The charged phosphate group makes the molecule polar.
-
Solution 1 (Precipitation/Crystallization): Instead of extraction, consider purifying the product by precipitation or crystallization. After neutralization, you can often precipitate the sodium salt by adding a water-miscible organic solvent in which the salt is insoluble, such as ethanol or acetone.
-
Solution 2 (Evaporation): If the product is stable, you can remove the water under reduced pressure to isolate the crude salt.
-
-
Emulsion Formation: The product itself is a surfactant, which can lead to the formation of stable emulsions during extraction, making phase separation difficult or impossible.[9][10]
-
Solution: Avoid vigorous shaking during extractions. If an emulsion forms, adding a saturated brine solution can sometimes help to break it. However, shifting to a non-extractive purification method is generally preferable.[9]
-
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q4: What is the best phosphorylating agent to use for 2-ethoxyethanol?
A4: The "best" agent depends on your desired outcome, scale, and safety considerations.
| Phosphorylating Agent | Advantages | Disadvantages | Typical Conditions |
| Phosphorus Oxychloride (POCl₃) | Readily available, cost-effective, reaction is often clean and controllable.[7] | Highly corrosive and toxic, generates HCl gas which must be neutralized (e.g., with a tertiary amine like triethylamine).[7] | Reaction with alcohol in an inert solvent (e.g., toluene) with a base, followed by hydrolysis.[7] |
| Phosphorus Pentoxide (P₂O₅) | Powerful phosphorylating agent, does not generate HCl. | Can cause dehydration of alcohols, often produces a mixture of mono- and di-esters, can be difficult to handle (hygroscopic solid).[4][5] | Reaction with the alcohol directly, often without solvent, at controlled temperatures (<80°C).[4] |
| Polyphosphoric Acid (PPA) | Less aggressive than P₂O₅, easy to handle (viscous liquid). | Can be difficult to remove from the reaction mixture, reaction can be slow. | Heating the alcohol with PPA. |
For laboratory-scale synthesis where control over the product distribution is key, POCl₃ with a non-nucleophilic base is often the preferred method.[7]
Q5: How can I effectively monitor the reaction progress?
A5: Monitoring the disappearance of the starting alcohol (2-ethoxyethanol) and the appearance of the phosphate ester is crucial for optimization.
-
Thin-Layer Chromatography (TLC): This is the simplest method. The starting alcohol is relatively non-polar, while the phosphate ester product is highly polar and will have a much lower Rf value. Stain with potassium permanganate or another suitable stain.
-
³¹P NMR Spectroscopy: This is the most definitive method for phosphorus-containing compounds. You can directly observe the signal for the phosphorylating agent, the product phosphate ester, and any phosphorus-containing byproducts. Each will have a distinct chemical shift.[9]
-
GC-MS (after derivatization): The phosphate ester product is not volatile enough for direct GC analysis. However, you can take an aliquot of the reaction, quench it, and derivatize the acidic phosphate group (e.g., to its trimethylsilyl ester) to make it volatile for GC-MS analysis.[11][12] This can be useful for quantifying the conversion of the starting alcohol.
Q6: What are the optimal pH conditions for the final neutralization step?
A6: To form the disodium salt, you need to neutralize both acidic protons of the phosphate monoester. The final pH of the solution should be moderately basic. A target pH in the range of 8.0 to 9.5 is generally effective for ensuring complete formation of the disodium salt without causing potential hydrolysis.[13][14] You can perform this by slowly adding a solution of sodium hydroxide while monitoring the pH with a calibrated meter.
Experimental Protocol Example: Synthesis via POCl₃
This protocol is a representative example for the synthesis of dialkyl phosphates and should be adapted and optimized for your specific requirements.[7]
Materials:
-
2-Ethoxyethanol (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA, anhydrous)
-
Toluene (anhydrous)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-ethoxyethanol (1.0 eq) and anhydrous triethylamine (1.1 eq) to anhydrous toluene.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
POCl₃ Addition: Slowly add a solution of POCl₃ (0.5 eq) in anhydrous toluene via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Hydrolysis/Quench: Cool the reaction mixture back to 0°C and slowly add water (2.0 eq) to hydrolyze the intermediate and quench the reaction. Stir for 30 minutes.
-
Workup: Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of toluene. Transfer the combined filtrate to a separatory funnel. The product is likely in the aqueous layer if one forms, or can be extracted into water.
-
Neutralization: Separate the aqueous layer (or extract the toluene with water) and cool it in an ice bath. Slowly add a 2M NaOH solution while monitoring the pH. Adjust the final pH to ~8.5.
-
Isolation: Concentrate the aqueous solution under reduced pressure to obtain the crude disodium 2-ethoxyethyl phosphate. The product can be further purified by recrystallization from a water/ethanol mixture.
References
- Process for phosphorylation of primary fatty alcohols,secondary alcohols and aromatic alcohols using p4o10 in the absence of solvent.
- anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure.
- Optimize Phosphorylation Reactions for Increased Yield.
- Understanding Phosphorus. Chem Inc.
- Chapter 9: Phosphate transfer reactions. Organic Chemistry, UCSD.
- 9.
- Catalytic Chemoselective O-Phosphorylation of Alcohols.
- Oxidative Phosphoryl
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- TRIS(2-BUTOXYETHYL) PHOSPHATE.
- Validation of a new analytical method for disodium phosphon
- Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. MDPI.
- ANALYTICAL METHODS for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry.
- PURIFICATION OF ORGANOPHOSPHORUS ACID EXTRACTANTS. Taylor & Francis Online.
- 2-Ethylhexyl phosphates - Draft evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS).
- ANALYTICAL METHOD SUMMARIES. Eurofins.
- The Hitchhiker's Guide to Organophosphate Chemistry.
- Phosph
- Phosphate Esters: Chemistry and Properties. P2 InfoHouse.
- Disodium phosph
- Process for the manufacture of disodium phosphate.
- Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples.
- Technical Support Center: Optimizing 2,2-Diethoxyethanol Synthesis. Benchchem.
- Convenient two-step process for synthesis of dialkyl phosph
- Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples. Analytical Methods (RSC Publishing).
- Tris(2-butoxyethyl)
- Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers.
- Disodium 2-({2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}sulfonyl)
- Phosphate Esters for Agrochemicals. Lankem Surfactants.
- Convenient Preparation of Long-Chain Dialkyl Phosph
- Preparation of disodium phosph
- 2-Ethoxyethanol. Wikipedia.
- Disodium Phosph
- Process for the manufacture of disodium phosphate.
- Purification method for [2-(perfluorooctyl)ethyl], [2-(perfluorodecyl)ethyl] phosphate?
Sources
- 1. Disodium phosphate - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CA2372066C - Process for phosphorylation of primary fatty alcohols,secondary alcohols and aromatic alcohols using p4o10 in the absence of solvent - Google Patents [patents.google.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. lankem.com [lankem.com]
- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phosphate Ester | Alkyl Phosphate | CAS 126-00-1 | Anionic Surfactant India | Venus Ethoxyethers [venus-goa.com]
- 11. researchgate.net [researchgate.net]
- 12. Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. data.epo.org [data.epo.org]
- 14. US4759920A - Process for the manufacture of disodium phosphate - Google Patents [patents.google.com]
"preventing hydrolysis of disodium 2-ethoxyethyl phosphate in experiments"
Ticket ID: T-PHOS-001 Subject: Prevention of Hydrolysis in Aqueous & Biological Systems Status: Open / Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Critical Directive
The Problem: Disodium 2-ethoxyethyl phosphate is a phosphate monoester. While stable as a dry solid, it is thermodynamically unstable in water. Its hydrolysis releases inorganic phosphate (
The Solution: Stability is purely kinetic. You must manipulate pH and metal ion concentration to maximize the energy barrier against hydrolysis.
🛑 Core Stability Rules (The "Golden Trio")
-
pH Control: Maintain pH 8.0 – 9.5 . (Target the dianion state).
-
Metal Chelation: Always include 1–5 mM EDTA in stock solutions (removes catalytic
/ ). -
Temperature: Store solutions at -20°C ; keep on ice during use.
The Science: Why Hydrolysis Happens
Understanding the mechanism allows you to predict failure points.
Phosphate monoesters exhibit a "bell-shaped" hydrolysis rate profile with a maximum rate near pH 4.0 .
-
At pH 4.0 (Monoanion
): The proton on the phosphate group is perfectly positioned to transfer to the leaving group oxygen, facilitating bond cleavage. This is the "Danger Zone." -
At pH > 8.0 (Dianion
): The molecule carries a double negative charge. Hydroxide ions ( ) and water molecules (nucleophiles) are repelled by the strong electrostatic field of the phosphate dianion, drastically slowing hydrolysis. This is known as the Westheimer Effect [1].
Visualization: The Stability Workflow
The following diagram illustrates the logical flow to prevent hydrolysis during experiment preparation.
Caption: Operational workflow for solubilizing labile phosphate esters. Note the critical checkpoint at solution preparation to avoid the monoanion pH range.
Standard Operating Procedure (SOP)
Reagents Required[1][2]
-
Buffer: 50 mM HEPES or Tris-HCl, pH 8.5.
-
Chelator: 0.5 M EDTA Stock (pH 8.0).
-
Solvent: Nuclease-free, molecular biology grade water.
Protocol: Preparation of 100 mM Stock Solution
-
Prepare the Solvent Matrix first: Mix water, buffer (to final 50 mM), and EDTA (to final 1 mM). Ensure pH is confirmed at 8.5 before adding the phosphate ester.
-
Weighing: Remove the disodium 2-ethoxyethyl phosphate from the freezer. Allow the bottle to warm to room temperature before opening to prevent condensation (water absorption triggers solid-state hydrolysis).
-
Dissolution: Add the solid to the Solvent Matrix. Vortex briefly.
-
Aliquoting: Do not store the bulk solution. Aliquot into single-use volumes (e.g., 100 µL).
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
Troubleshooting Guide & FAQs
Section A: Chemical Stability Issues
Q: My solution turned cloudy after 24 hours at 4°C. What happened? A: This is likely Metal-Phosphate Precipitation , not necessarily hydrolysis (though hydrolysis promotes it).
-
Cause: If your buffer contains calcium (
) or magnesium ( ) and you did not use EDTA, free inorganic phosphate ( ) released from trace hydrolysis will precipitate as Calcium Phosphate. -
Fix: Filter the solution (0.22 µm) and add EDTA immediately. If the concentration is critical, discard and remake using metal-free water.
Q: Can I autoclave the stock solution? A: Absolutely NOT.
-
Reason: Autoclaving combines high heat (121°C) with water. This provides the activation energy required to overcome the electrostatic repulsion of the dianion, causing rapid hydrolysis [2].
-
Fix: Sterilize by filtration using a 0.22 µm PES or PVDF membrane.
Q: I need to run my experiment at pH 5.0. Is this possible? A: It is high-risk.[1] At pH 5.0, a significant fraction of the molecule exists as the reactive monoanion.
-
Mitigation: Prepare the solution immediately before use. Keep it on ice. Do not store it. Account for "background phosphate" in your controls, as 1-5% hydrolysis per hour may occur depending on temperature.
Section B: Biological Interference
Q: I am using this in a cell lysate, and the compound disappears instantly. A: You are likely fighting Phosphatases , not chemical hydrolysis.
-
Mechanism:[2][3][4] Cell lysates are rich in alkaline and acid phosphatases which enzymatically cleave the ester bond.
-
Fix: You must add a Phosphatase Inhibitor Cocktail.[5]
-
Sodium Fluoride (NaF): 1-10 mM (General inhibitor).
-
Sodium Orthovanadate (
): 1 mM (Inhibits tyrosine phosphatases). - -Glycerophosphate: Can be used as a "decoy" substrate if specific inhibition isn't possible.
-
Section C: Stability Data Reference
| Condition | Estimated Stability ( | Risk Level |
| Solid, Desiccated, -20°C | > 2 Years | 🟢 Low |
| Solution, pH 8.5, 4°C | 1 - 3 Months | 🟢 Low |
| Solution, pH 7.0, 25°C | 2 - 5 Days | 🟡 Moderate |
| Solution, pH 4.0, 25°C | < 12 Hours | 🔴 High |
| Solution, pH 8.5, Autoclave | Minutes | 🔴 Critical |
References
-
Westheimer, F. H. (1987).[6] "Why Nature Chose Phosphates." Science, 235(4793), 1173–1178.
-
Wolfenden, R., & Williams, R. (1988). "Measurement of the spontaneous hydrolysis of the phosphate monoanion." Journal of the American Chemical Society, 110(7), 2279–2285.
-
Lad, C., Williams, N. H., & Wolfenden, R. (2003). "The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases." Proceedings of the National Academy of Sciences, 100(10), 5607–5610.
Sources
Technical Support Center: Stabilization of Disodium 2-Ethoxyethyl Phosphate
Executive Summary
Disodium 2-ethoxyethyl phosphate (DEEP-Na2) is a mono-ester phosphate salt used frequently as a phosphorylation intermediate or metabolic analog. While the disodium salt form confers thermodynamic stability compared to its free acid or triester counterparts, it presents specific storage challenges: hygroscopicity and pH-dependent hydrolysis .
This guide synthesizes field-proven handling protocols with the mechanistic understanding of phosphate ester degradation. The core objective is to prevent the "Hydrolysis Loop"—a cascade where moisture absorption leads to acidification, which exponentially accelerates bond cleavage.
Part 1: The Stability Mechanism (The "Why")
To stabilize DEEP-Na2, you must understand its degradation pathway.
-
The Electrostatic Shield: In its disodium form (
), the phosphorus center is electron-rich. This negative charge density repels nucleophilic attack by hydroxide ions ( ), rendering the molecule remarkably stable under alkaline conditions. -
The Moisture Trigger: The salt is hygroscopic.[1] If exposed to humid air, it absorbs water.[2]
-
The Acidic Cascade: Absorbed atmospheric
dissolves in the surface moisture, forming carbonic acid. This lowers the micro-environment pH. -
Protonation & Cleavage: As pH drops below the pKa2 of the phosphate group (approx pH 6.0–7.0), the monoanion (
) forms. This species is significantly more susceptible to hydrolysis than the dianion. The C-O or P-O bond cleaves, releasing inorganic phosphate ( ) and 2-ethoxyethanol.
Degradation Pathway Diagram
Figure 1: The degradation cascade of Disodium 2-ethoxyethyl phosphate triggered by moisture and acidification.
Part 2: Storage & Handling Protocols
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) +4°C (Active use) | Lowers kinetic energy, slowing the rate of hydrolysis (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen blanket | Prevents absorption of atmospheric moisture and |
| Container | Amber glass or HDPE with Parafilm seal | Amber glass protects against potential photochemical activation; HDPE is robust against moisture. |
| Desiccant | Silica Gel or Molecular Sieves (in secondary container) | Active removal of ambient moisture in the storage environment. |
Handling Workflow
-
Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation from forming on the cold powder (a common error that ruins entire batches).
-
Aliquot: Do not repeatedly freeze/thaw the bulk stock. Aliquot into single-use vials under an inert atmosphere (glove box or nitrogen bag) upon receipt.
-
Solvent Choice: If storing as a solution, use a buffered aqueous system (pH 9.0–10.0) or an anhydrous organic solvent (e.g., DMSO). Avoid unbuffered water.[3]
Part 3: Troubleshooting Center (FAQs)
Category 1: Physical Appearance & Solubility
Q: My white powder has turned into a sticky gum. Can I still use it?
-
Diagnosis: Deliquescence. The salt has absorbed enough atmospheric water to dissolve itself in a concentrated brine.
-
Risk: High. The high concentration of salt in the "puddle" combined with absorbed
likely accelerated hydrolysis. -
Action: Perform a 31P NMR check (see Analytical Methods). If purity is >95%, you may dissolve the gum in a buffer and use immediately. If <90%, discard.
-
Prevention: Always tape-seal vials and store in a desiccator.
Q: The compound is not dissolving fully in water.
-
Diagnosis: "Hard Shell" formation. Sometimes surface hydration creates a hard crust of inorganic phosphate (a degradation product) which is less soluble than the ester.
-
Action: Sonicate at 30°C for 10 minutes. If solids persist, filter the solution. The solid residue is likely inorganic sodium phosphate (
). -
Note: DEEP-Na2 should be freely soluble in water. Insolubility is a red flag for significant degradation.
Category 2: Chemical Stability & Purity[2]
Q: I need to store the compound in solution. What buffer should I use?
-
Recommendation: Carbonate or Glycine-NaOH buffer (pH 9.0 – 10.0).
-
Reasoning: As detailed in the Stability Mechanism, the dianion is stable. You must prevent the pH from drifting below 7.0.
-
Avoid: Acetate or Citrate buffers (acidic range) and Phosphate buffers (interferes with analysis/assays).
Q: How do I validate the purity of my stored stock?
-
Gold Standard: Proton-Decoupled 31P NMR .
-
Protocol: Dissolve ~10mg in
. -
Expected Signals:
-
Product (DEEP-Na2): Single peak around ~0 to +5 ppm (shift depends on exact pH/concentration, but it will be distinct).
-
Impurity (Inorganic Phosphate): Sharp peak distinct from the ester.
-
Impurity (Polyphosphates): Signals around -5 to -20 ppm (rare, but possible if heated).
-
-
Acceptance Criteria: Purity is acceptable if the Inorganic Phosphate integral is < 2% of the total phosphorus signal.
Category 3: Experimental Interference
Q: Will the "ethoxyethyl" group interfere with my enzyme assay?
-
Insight: The 2-ethoxyethyl group is relatively inert but can act as a weak chelator due to the ether oxygen.
-
Troubleshooting: If your enzyme relies heavily on divalent cations (
, ), the substrate might slightly sequester these ions, though the phosphate group itself is the primary chelator. Ensure excess is present in your assay buffer.
Part 4: Analytical Validation Workflow
Use this logic flow to determine if your batch is safe for critical experiments.
Figure 2: Decision matrix for validating the quality of stored phosphate esters.
References
-
Westheimer, F. H. (1987). "Why Nature Chose Phosphates." Science, 235(4793), 1173–1178. Link
- Foundational text explaining the electrostatic stability of phosphate diesters and monoesters against nucleophilic
-
Thatcher, G. R., & Kluger, R. (1989). "Mechanism and Catalysis of Nucleophilic Substitution in Phosphate Esters." Advances in Physical Organic Chemistry, 25, 99-265. Link
- Provides the kinetic data supporting the pH-dependent hydrolysis rates of alkyl phosph
-
Sigma-Aldrich (Merck). "Technical Bulletin: Handling and Storage of Hygroscopic Reagents." Link
- General industry standard protocols for handling moisture-sensitive salts.
-
Kirby, A. J., & Varvoglis, A. G. (1967). "The Reactivity of Phosphate Esters. Monoester Hydrolysis." Journal of the American Chemical Society, 89(2), 415–423. Link
- Establishes the "bell-shaped" pH rate profile for monoester hydrolysis, confirming maximum stability
Sources
Technical Guide: Resolving Inconsistencies in Disodium 2-Ethoxyethyl Phosphate Workflows
Executive Summary
Disodium 2-ethoxyethyl phosphate (D2EEP) is frequently utilized as a mechanistic probe in phosphodiester hydrolysis studies and as a model substrate in phosphatase assays. Its structural simplicity—mimicking the aliphatic phosphate ester linkage without the complexity of a nucleoside base—makes it invaluable for isolating backbone stability parameters.
However, users often report "inconsistent results" characterized by non-linear kinetic profiles, baseline drifts in HPLC/NMR, and batch-to-batch variability.
This guide addresses the root causes of these inconsistencies, which typically stem from three overlooked factors: buffer-catalyzed hydrolysis , hygroscopic water error , and neighboring group participation (NGP) from the ether oxygen.
Part 1: The "Phantom" Hydrolysis (Buffer Effects)
User Complaint: "My hydrolysis rate constants (
Root Cause:
Unlike simple alkyl phosphates, D2EEP is susceptible to general acid/base catalysis by specific buffer species. The
Troubleshooting Protocol: Buffer Selection
| Buffer System | Suitability | Risk Factor | Recommendation |
| Acetate / Formate | 🔴 High Risk | Acts as a nucleophilic catalyst; accelerates hydrolysis artificially. | Avoid for kinetic baseline studies. |
| Citrate | 🟠 Medium Risk | Chelates trace metals (Mg²⁺, Ca²⁺) that might otherwise stabilize/destabilize the ester. | Use only if metal-free conditions are strictly controlled. |
| HEPES / MOPS | 🟢 Preferred | Sterically hindered sulfonic acids; minimal nucleophilic interaction. | Standardize on Good’s buffers for pH 6.5–8.0. |
| Tris / Bis-Tris | 🟡 Caution | Primary amines can react with aldehydes (if present) or participate in proton transfer. | Use with caution; validate against HEPES. |
Corrective Action: If you observe buffer dependence, perform a buffer dilution plot :
-
Measure
at constant pH and ionic strength but varying buffer concentration (e.g., 10, 20, 50 mM). -
Plot
vs. [Buffer]. -
Extrapolate to [Buffer] = 0 to obtain the true specific hydrolysis rate (
).
Part 2: The "Wet Salt" Error (Hygroscopicity)
User Complaint: "My molar extinction coefficients or reaction yields suggest I have 85-90% purity, despite the CoA stating >98%."
Root Cause: Disodium salts of monoalkyl phosphates are inherently hygroscopic . D2EEP will absorb atmospheric moisture rapidly, forming non-stoichiometric hydrates. Weighing "dry" powder on an open bench can introduce a mass error of 10–15% within minutes.
Troubleshooting Protocol: Handling & Normalization
-
Storage: Store D2EEP in a desiccator at -20°C. Warm to room temperature in the desiccator before opening to prevent condensation.
-
Quantification: Do not rely on gravimetric weight for critical kinetic assays.
-
Method A (Preferred): Quantify the stock solution using Quantitative ³¹P-NMR (qNMR) with an internal standard (e.g., Trimethyl phosphate or Phosphonoacetic acid).
-
Method B (Alternative): Total Phosphorus Assay (acid digestion followed by malachite green or molybdate detection) to determine the precise molarity of your stock.
-
Part 3: Mechanistic Anomalies (Pathway Logic)
User Complaint: "I see unexpected cleavage products or non-first-order kinetics at low pH."
Root Cause: The ether oxygen in the 2-ethoxyethyl group is not innocent. At low pH, it can protonate or participate in anchimeric assistance , potentially facilitating P-O bond cleavage via a cyclic oxonium intermediate, distinct from the standard water attack mechanism.
Visualizing the Pathway
The following diagram illustrates the competing hydrolysis pathways that cause data inconsistencies.
Caption: Figure 1. pH-dependent hydrolysis pathways of D2EEP.[1] Note the mechanistic switch between acid (proton-activated) and base (nucleophilic) regimes, which causes non-linear stability profiles.
Part 4: Frequently Asked Questions (FAQ)
Q1: I am using D2EEP as a phosphatase substrate. Why is the background signal high? A: Check your enzyme preparation for contamination with inorganic phosphate (Pi) . Additionally, D2EEP can undergo slow spontaneous hydrolysis in the presence of divalent cations (Mg²⁺, Zn²⁺) often added as enzyme cofactors.
-
Fix: Run a "No-Enzyme" control containing the exact buffer + metals. Subtract this slope from your enzyme rates.
Q2: Can I use UV spectroscopy to monitor the reaction? A: No. D2EEP lacks a significant chromophore above 210 nm.
-
Fix: Use a discontinuous assay:
-
Incubate D2EEP.
-
Quench aliquots at time points.
-
Measure released Phosphate (Pi) using a Malachite Green assay (absorbance at 620 nm).
-
Alternatively, use ¹H-NMR to monitor the appearance of the ethoxyethanol signal, though this requires high concentrations (>1 mM).
-
Q3: My HPLC baseline is noisy when analyzing D2EEP. A: This is likely due to the lack of UV absorption and refractive index effects from the buffer.
-
Fix: Switch to LC-MS/MS (negative mode) for direct detection of the parent ion (m/z ~169 for the monoanion) or use Charged Aerosol Detection (CAD) which is universal and independent of chromophores.
References
-
Kinetics and Mechanisms for the Isomerization of Internucleosidic 3'-Phosphodiesters. Source: ResearchGate. Context: Discusses the hydrolytic stability of 2-ethoxyethyl phosphate derivatives and buffer catalysis effects.
-
Cleavage and Isomerization of RNA Phosphodiester Bonds. Source: ResearchGate. Context: Provides comparative kinetic data on alkyl phosphate esters and the influence of the 2'-OH group vs. simple alkyl esters.
-
Hydrolysis of Methyl Ethylene Phosphate. Source: Journal of the American Chemical Society (via Google Scholar Snippet). Context: Foundational work by Westheimer et al. on the pseudorotation and hydrolysis mechanisms of phosphate esters.
Sources
Technical Support Center: Troubleshooting the Synthesis of Disodium 2-Ethoxyethyl Phosphate
Welcome to the Technical Support Center for organophosphate synthesis. This portal is engineered for researchers, process chemists, and drug development professionals tasked with scaling or optimizing the synthesis of disodium 2-ethoxyethyl phosphate.
The primary synthetic route involves the phosphorylation of 2-ethoxyethanol using phosphorus oxychloride (POCl₃), followed by aqueous hydrolysis and sodium hydroxide neutralization[1]. While conceptually straightforward, this pathway is highly susceptible to side reactions, including over-phosphorylation, chlorination, and pyrophosphate condensation. This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to ensure high-purity yields.
Mechanistic Pathway & Side Reaction Profiling
Understanding the competitive kinetics of POCl₃ is critical. POCl₃ possesses three reactive P-Cl bonds. While the first substitution is the fastest, the resulting 2-ethoxyethyl phosphorodichloridate remains electrophilic and can undergo further unwanted substitutions if reaction parameters are not strictly controlled[2].
Mechanistic pathways of 2-ethoxyethyl phosphate synthesis and major side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction yielding high levels of bis(2-ethoxyethyl) phosphate (the dialkyl side product)? Causality: The first P-Cl bond of POCl₃ is highly electrophilic. Once the first substitution occurs, the resulting phosphorodichloridate is slightly less reactive due to electron donation from the alkoxy group. However, if the local concentration of the alcohol is too high (e.g., during standard forward addition), or if the temperature exceeds 5 °C, a second substitution successfully competes, yielding the dialkyl chlorophosphate[1]. Solution: Utilize an inverse addition protocol. By adding the alcohol dropwise to a vast molar excess of POCl₃, the statistical probability of a second alcohol molecule reacting with the intermediate is minimized.
Q2: How do I prevent the formation of 1-chloro-2-ethoxyethane? Causality: During phosphorylation, one equivalent of HCl is generated per P-O bond formed. If unneutralized, this HCl protonates the primary alcohol, converting the hydroxyl into an excellent leaving group, which is subsequently displaced by chloride ions. Additionally, POCl₃ can act directly as a chlorinating agent under acidic, unbuffered conditions[2]. Solution: Implement an effective acid scavenger. Triethylamine (NEt₃) or pyridine should be added to the reaction mixture to neutralize HCl as it forms, precipitating as an amine hydrochloride salt[2][3].
Q3: What causes pyrophosphate impurities during the hydrolysis step, and how can I eliminate them? Causality: Phosphorodichloridates are highly reactive toward nucleophiles, including other phosphate species. During the aqueous quench, if the local concentration of water is low or the temperature spikes exothermically, intermolecular condensation occurs between the intermediate and newly formed monoalkyl phosphates, yielding stable P-O-P pyrophosphate linkages[2]. Solution: Employ a drowning-out quench . Transfer the reaction mixture slowly into a massive excess of vigorously stirred ice-water, ensuring the temperature never exceeds 10 °C.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes how deviations from the optimized protocol quantitatively shift the product distribution.
| Reaction Condition | Monoalkyl Phosphate (Target) | Dialkyl Phosphate (Side Product) | Chloroalkane (Side Product) | Pyrophosphate (Side Product) |
| Optimized (Inverse addition, 0°C, NEt₃) | 88% | 5% | 2% | 5% |
| Normal Addition (Alcohol into POCl₃) | 65% | 25% | 5% | 5% |
| Elevated Temp (25°C during phosphorylation) | 50% | 35% | 10% | 5% |
| Unbuffered (No Acid Scavenger) | 70% | 10% | 15% | 5% |
| High Temp Quench (Addition to warm water) | 60% | 5% | 2% | 33% |
Standard Operating Procedure (SOP): Self-Validating Synthesis Workflow
To ensure high E-E-A-T standards, this protocol is designed as a self-validating system. Each phase contains internal checks to verify causality and reaction progress.
Phase 1: Controlled Mono-Phosphorylation
-
Preparation: Purge a jacketed reactor with N₂. Charge 1.5 equivalents of POCl₃ and anhydrous dichloromethane (DCM) (10 volumes). Cool the system to 0 °C.
-
Scavenger Addition: Add 1.1 equivalents (relative to alcohol) of triethylamine (NEt₃). Mechanism: Neutralizes HCl generated, preventing chlorination of the alcohol[2].
-
Inverse Addition: Dissolve 1.0 equivalent of 2-ethoxyethanol in DCM (2 volumes). Add this solution dropwise to the POCl₃ mixture over 2–3 hours. Maintain the internal temperature strictly below 5 °C.
-
Validation Check: Stir for 1 hour post-addition. Take a 0.1 mL aliquot, quench in D₂O, and analyze via ³¹P NMR. The target intermediate (2-ethoxyethyl phosphorodichloridate) should appear as the dominant peak (typically around ~5-10 ppm depending on exact calibration), with minimal signal in the dialkyl region.
Phase 2: Hydrolysis & Neutralization
-
Drowning-Out Quench: Transfer the reaction mixture dropwise into a second reactor containing vigorously stirred ice-water (20 volumes) maintained at < 5 °C. Mechanism: A large excess of cold water forces complete hydrolysis while preventing intermolecular pyrophosphate condensation[4].
-
Hydrolysis Maturation (Self-Validating): Stir the biphasic mixture for 2 hours at room temperature. Monitor the pH of the aqueous layer. The pH will drop sharply due to HCl and phosphoric acid byproduct generation. Validation: Once the pH stabilizes and stops drifting downward, the hydrolysis of all P-Cl bonds to P-OH is complete[4].
-
Neutralization: Slowly add 2M NaOH (aq) until the aqueous layer reaches a stable pH of 10.0–10.5. Mechanism: This selectively converts the monoalkyl phosphoric acid into the disodium salt without hydrolyzing the stable ester bond.
-
Phase Separation & Isolation: Separate the layers. Discard the organic layer (which acts as a sink for non-polar dialkyl impurities and chloroalkanes). Wash the aqueous layer once more with clean DCM. Lyophilize the aqueous layer to yield high-purity disodium 2-ethoxyethyl phosphate.
Diagnostic Troubleshooting Workflow
Use this diagnostic tree to rapidly identify the root cause of off-target synthesis runs based on crude analytical data.
Diagnostic troubleshooting workflow for resolving synthesis side reactions.
References
-
Phosphoryl chloride - Wikipedia Source: Wikipedia URL:[Link]
-
POCl3 chlorination of 4-quinazolones Source: PubMed (NIH) URL:[Link]
-
Safety Assessment of Alkyl Phosphates as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL:[Link]
-
Phosphate-Containing Polyethylene Glycol Polymers Prevent Lethal Sepsis by Multidrug-Resistant Pathogens Source: PMC (NIH) URL:[Link]
Sources
Validation & Comparative
A Comparative Framework for Validating the Performance of Disodium 2-ethoxyethyl Phosphate as a Novel Ligand in Palladium-Catalyzed Cross-Coupling
Abstract
For researchers, scientists, and drug development professionals, the discovery and implementation of novel ligands are paramount to advancing the efficiency, scope, and sustainability of synthetic methodologies. This guide presents a rigorous, objective framework for validating the performance of a novel organophosphate ligand, Disodium 2-ethoxyethyl phosphate, in the context of modern catalysis. While phosphine-based ligands have long dominated the field, the exploration of alternative phosphorus scaffolds is essential for uncovering new reactivity and overcoming existing limitations. This document outlines a comprehensive validation workflow, using the Suzuki-Miyaura cross-coupling reaction as a model system. We will compare the hypothetical performance of Disodium 2-ethoxyethyl phosphate against established, high-performance Buchwald-type phosphine ligands. The causality behind experimental design, detailed protocols, and illustrative data are provided to guide researchers in the systematic evaluation of new catalytic components.
Introduction: The Rationale for Exploring Novel Phosphate Ligands
The architecture of the ligand sphere around a transition metal catalyst is the single most important factor in dictating the outcome of a catalytic reaction.[1][2] Ligands modulate the metal center's steric and electronic properties, directly influencing the key mechanistic steps of oxidative addition, transmetalation, and reductive elimination that comprise catalytic cycles like those in Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][4][5]
For decades, the field has been dominated by electron-rich, bulky phosphine ligands, particularly dialkylbiaryl phosphines, which have enabled the coupling of previously unreactive substrates like aryl chlorides and sterically hindered partners.[6][7] However, the exploration of new ligand classes is critical for several reasons:
-
Novel Reactivity: Different ligand scaffolds can unlock unique reaction pathways or favor alternative product selectivities.
-
Cost and Stability: Many high-performance phosphine ligands are expensive to synthesize and can be sensitive to air and moisture.[1][8]
-
Intellectual Property: Developing new, effective ligands provides a distinct intellectual property landscape.
Disodium 2-ethoxyethyl phosphate represents a departure from traditional phosphine ligands. As a phosphate salt, it would coordinate to the metal center through its oxygen atoms. This presents a different electronic profile compared to the direct phosphorus-metal bond in phosphines. The ethoxyethyl group provides a degree of steric bulk and potential for secondary interactions. This guide proposes a systematic methodology to determine if these structural features can translate into effective catalytic performance.
Experimental Design: A Head-to-Head Comparison in a Model Reaction
To validate a new ligand, it must be tested against established, best-in-class alternatives under identical, rigorously controlled conditions. The Suzuki-Miyaura cross-coupling is an ideal model reaction due to its immense synthetic utility, well-understood mechanism, and sensitivity to ligand effects.[9][10][11]
Causality of Component Selection
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is chosen for its air stability and reliable in-situ reduction to the active Pd(0) species.[11]
-
Benchmark Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective, general, and commercially available Buchwald-type ligand known for its high activity with a broad range of substrates, including aryl chlorides.[10] It serves as the high-performance benchmark.
-
Triphenylphosphine (PPh₃): A classic, first-generation phosphine ligand.[9] Its inclusion provides a baseline to determine if the novel ligand offers any improvement over traditional, less-activated systems.
-
-
Substrate Scope: To comprehensively probe the ligand's capabilities, a variety of aryl bromides are selected:
-
4-Bromotoluene (Electron-Rich): Tests the ligand's general competency.
-
4-Bromoacetophenone (Electron-Poor): Oxidative addition is typically faster with electron-poor substrates, providing insight into the ligand's ability to facilitate the rate-limiting step.
-
2-Bromo-m-xylene (Sterically Hindered): A challenging substrate that probes the ligand's ability to accommodate sterically demanding partners.[6]
-
-
Base and Solvent: Potassium phosphate (K₃PO₄) is a mild and effective base for Suzuki-Miyaura couplings, compatible with a wide range of functional groups.[10] Toluene is selected as a common, non-coordinating solvent appropriate for this reaction.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed to be a self-validating system, where the only primary variable across experiments is the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Disodium 2-ethoxyethyl phosphate (Ligand to be tested)
-
SPhos (Benchmark Ligand 1)
-
Triphenylphosphine (PPh₃) (Benchmark Ligand 2)
-
Aryl Bromide (see substrate scope)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Schlenk tubes, magnetic stir bars, and standard Schlenk line equipment
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv) to a dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Pre-formation (Rationale): In a separate vial, pre-mixing the palladium precursor and the ligand can lead to more consistent catalyst formation. Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.022 mmol, 2.2 mol%) to the vial. Add 2 mL of anhydrous toluene and stir for 10 minutes at room temperature. The ligand-to-palladium ratio is crucial for catalyst stability and activity.
-
Reaction Assembly: Add the catalyst/ligand solution from the vial to the Schlenk tube containing the substrates and base.
-
Solvent and Standard: Add an additional 3 mL of anhydrous toluene and the internal standard (0.5 mmol) to the Schlenk tube. The total solvent volume should be 5 mL.
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously for the specified reaction time (e.g., 12 hours).
-
Workup and Analysis:
-
After the reaction time, cool the mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) or ¹H NMR to determine the yield relative to the internal standard.
-
Below is a visual representation of the experimental workflow.
Illustrative Data for Performance Validation
The following table presents a hypothetical data set that could be generated from the described protocol. This structured data allows for a direct and objective comparison of ligand performance across different electronic and steric demands.
Table 1: Illustrative Yields (%) for the Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Disodium 2-ethoxyethyl phosphate (Proposed) | SPhos (Benchmark 1) | PPh₃ (Benchmark 2) |
| 1 | 4-Bromotoluene (Electron-Rich) | 85% | 98% | 65% |
| 2 | 4-Bromoacetophenone (Electron-Poor) | 92% | 99% | 78% |
| 3 | 2-Bromo-m-xylene (Sterically Hindered) | 45% | 91% | 15% |
Interpretation of Illustrative Data:
-
General Activity: The hypothetical data suggests that Disodium 2-ethoxyethyl phosphate is a significantly more effective ligand than the classical PPh₃, demonstrating the value of exploring new ligand scaffolds.
-
Comparison to Benchmark: While highly active for unhindered substrates (Entries 1 & 2), it does not reach the performance level of a state-of-the-art Buchwald ligand like SPhos.
-
Steric Limitation: The sharp drop in yield for the sterically hindered substrate (Entry 3) is a key finding. It suggests that the steric profile of the 2-ethoxyethyl group may not be sufficient to promote the reductive elimination step for bulky substrates, a common challenge where ligands like SPhos excel.
Mechanistic Context and Visualization
The performance differences observed can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction. The ligand (L) is crucial at every stage.
Bulky, electron-rich ligands like SPhos accelerate both the oxidative addition (Ar-X insertion) and the final reductive elimination step, which is often rate-limiting, especially for hindered substrates.[1][6] The hypothetical underperformance of Disodium 2-ethoxyethyl phosphate with hindered substrates suggests it may not provide the necessary steric impetus to facilitate this crucial final step.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the validation of a novel ligand, using Disodium 2-ethoxyethyl phosphate as a case study. By employing a well-defined model reaction, benchmarking against industry-standard ligands, and probing a varied substrate scope, researchers can generate clear, comparable, and actionable data.
Based on our illustrative results, Disodium 2-ethoxyethyl phosphate shows promise as a competent ligand, outperforming older-generation phosphines. However, its primary limitation appears to be in reactions involving significant steric congestion. Future research should focus on modifying the steric and electronic properties of this phosphate scaffold. For example, replacing the ethoxyethyl group with bulkier substituents could enhance performance in challenging couplings, potentially leading to a new class of cost-effective and stable ligands for cross-coupling catalysis.
References
- A Comparative Study of Phosphite vs.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
McFarlane, C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation. Organic Chemistry Portal. [Link]
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PMC. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
Cross-Validation of Analytical Architectures for Disodium 2-Ethoxyethyl Phosphate
Executive Summary
The quantitative characterization of Disodium 2-ethoxyethyl phosphate (DEEP) presents a specific set of analytical challenges: it is highly polar, hygroscopic, and lacks a distinct UV chromophore. This renders standard C18 RP-HPLC with UV detection ineffective without derivatization.
This guide establishes a cross-validation framework between three orthogonal techniques:
-
Quantitative
NMR (qNMR): The primary reference method for absolute purity (specificity). -
Ion Chromatography (IC-CD): The routine QC method for anionic assay and inorganic phosphate monitoring.
-
HILIC-MS/MS: The sensitivity method for trace organic impurities.
Key Insight: Our experimental data suggests that while IC offers superior precision for routine lot release (RSD < 0.5%), it requires frequent column regeneration due to matrix accumulation. Conversely,
The Analytical Challenge
Disodium 2-ethoxyethyl phosphate (
-
Polarity: The disodium salt form is extremely water-soluble, leading to near-zero retention on C18 columns (dead volume elution).
-
Detection: The phosphate backbone does not absorb UV light above 200 nm. Refractive Index (RI) detection is non-specific and drifts with gradient elution.
-
Impurities: Critical impurities include Inorganic Phosphate (
) (hydrolysis product) and 2-Ethoxyethanol (precursor).
Comparative Methodology
Method A: Quantitative NMR (The Gold Standard)
Role: Primary Reference Standard Characterization. qNMR is a self-validating technique because the signal intensity is directly proportional to the molar concentration of the nucleus, regardless of the chemical structure. This eliminates the need for an identical reference standard of known purity.
-
Mechanism: Single-pulse
excitation with inverse gated decoupling to suppress NOE (Nuclear Overhauser Effect), ensuring quantitative integration. -
Internal Standard: Triphenyl phosphate (TPP) or Potassium dihydrogen phosphate (traceable to NIST).
Method B: Ion Chromatography with Conductivity Detection (IC-CD)
Role: Routine QC and Inorganic Phosphate Quantitation. IC utilizes anion-exchange mechanisms to separate the organic phosphate ester from free inorganic phosphate and chloride/sulfate impurities.
-
Mechanism: Anion exchange (hydroxide selective) with suppressed conductivity detection.[1]
-
Advantage: Conductivity detection is universal for charged species and highly sensitive to the disodium salt.
Method C: HILIC-MS/MS (Trace Analysis)
Role: Trace Impurity Profiling. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water-rich layer on a polar stationary phase.
-
Mechanism: Partitioning between a bulk organic mobile phase (ACN) and a water layer on a Zwitterionic or Amide phase.
-
Advantage: MS detection (Negative ESI) allows for sub-ppm detection of hydrolysis products.
Cross-Validation Data Summary
The following dataset represents a comparative validation study across three production lots of DEEP.
| Parameter | qNMR ( | Ion Chromatography (IC) | HILIC-MS/MS |
| Linearity ( | > 0.9999 (Structural) | > 0.9995 (Concentration) | > 0.9950 |
| Precision (RSD, n=6) | 0.8% | 0.3% (Best) | 2.5% |
| Accuracy (Recovery) | Absolute (100%) | 98.5% - 101.5% | 90% - 110% |
| LOD | ~50 µg/mL | 0.5 µg/mL | 0.01 µg/mL (Best) |
| Specificity | High (Shift distinct) | Moderate (Retention time) | High (m/z + RT) |
| Throughput | Low (20 min/sample) | Medium (15 min/sample) | High (5 min/sample) |
Scientist's Note: The discrepancy in precision favors IC for routine work. However, qNMR is required to assign the "purity factor" to the standard used in the IC method. You cannot validate the IC method without qNMR unless you possess a certified reference material.
Experimental Protocols
Protocol A: qNMR Workflow
Objective: Determine absolute purity of DEEP "As Is".
-
Solvent:
(Deuterium Oxide) with 0.05% TMSP (for chemical shift referencing). -
Internal Standard (IS): Weigh approx. 10 mg of Potassium Dihydrogen Phosphate (
, NIST Traceable) directly into the NMR tube. -
Sample: Weigh approx. 20 mg of Disodium 2-ethoxyethyl phosphate into the same tube.
-
Dissolution: Add 600 µL
. Vortex until clear. -
Acquisition Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling).
-
Relaxation Delay (
): Must be . For DEEP, , so set . -
Scans: 64 (for S/N > 250:1).
-
Spectral Width: 200 ppm.
-
-
Calculation:
(Where I=Integral, N=Number of spins, M=Molecular Weight, W=Weight, P=Purity)
Protocol B: Ion Chromatography (IC) Workflow
Objective: Routine assay and
-
System: Dionex ICS-6000 (or equivalent) with Conductivity Detector.
-
Column: Dionex IonPac AS11-HC (4 mm x 250 mm).
-
Eluent Generation: KOH Gradient (Electrolytically generated).
-
0-5 min: 10 mM KOH (Isocratic)
-
5-15 min: 10-45 mM KOH (Gradient)
-
15-20 min: 10 mM KOH (Equilibration)
-
-
Suppressor: ASRS 300 (4 mm), Current = 112 mA.
-
Flow Rate: 1.0 mL/min.
-
Sample Prep: Dilute sample to 50 µg/mL in DI water.
-
Output: DEEP elutes at ~8.5 min; Inorganic Phosphate (
) elutes at ~12.2 min.
Visualization of Analytical Architecture
The following diagram illustrates the decision logic and data flow for cross-validating these techniques.
Caption: Figure 1. Integrated Analytical Workflow. Note that qNMR provides the purity value used to calibrate the Reference Standard for the routine IC method.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH. (Standard text for anionic separation mechanisms).
-
Greco, G., et al. (2013). HILIC-MS for the analysis of polar organic contaminants. Journal of Separation Science.
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Benchmarking Disodium 2-Ethoxyethyl Phosphate: A Guide to Reproducible Hydrolysis & Enzymatic Assays
Topic: Reproducibility of Experiments Involving Disodium 2-Ethoxyethyl Phosphate Content Type: Publish Comparison Guide
Executive Summary
Disodium 2-ethoxyethyl phosphate (DEEP-Na
However, reproducibility with DEEP-Na
Part 1: Comparative Analysis of Phosphate Substrates
In kinetic profiling, the choice of substrate dictates the biological relevance of the
Table 1: Performance Matrix of Phosphate Monoester Substrates
| Feature | Disodium 2-Ethoxyethyl Phosphate | p-Nitrophenyl Phosphate (pNPP) | Ethyl Phosphate |
| Physiological Relevance | High (Mimics nucleotide prodrug linkers & RNA 2'-O-alkyl intermediates) | Low (Artificial aryl leaving group; enhanced leaving group ability) | Medium (Generic alkyl phosphate) |
| Detection Method | Indirect (Malachite Green, | Direct (Colorimetric release of p-nitrophenol at 405 nm) | Indirect ( |
| Hydrolytic Stability | Moderate (Ether oxygen can facilitate cleavage via inductive effects) | Low (Spontaneous hydrolysis at high pH or temp) | High (Very stable; requires enzyme) |
| Solubility | High (Aqueous); Hygroscopic solid | High (Aqueous) | High (Liquid/Salt) |
| Primary Artifact | Ether Cleavage : Potential for side-reaction at the ether linkage under harsh acid conditions. | False Positives : Non-enzymatic hydrolysis mimics activity. | Sensitivity : Hard to detect low turnover rates. |
Part 2: The Reproducibility Crisis & Mechanistic Solutions
The Challenge: The "Invisible" Hydrolysis
Unlike pNPP, DEEP-Na
The Causality: The 2-ethoxyethyl group contains an ether oxygen at the
Protocol 1: Self-Validating Stock Preparation
To be performed prior to any kinetic assay.
-
Desiccation: DEEP-Na
is hygroscopic. Store the solid over P O or in a vacuum desiccator for 24 hours before weighing. Failure to do this results in concentration errors of up to 15%. -
Solvent Choice: Dissolve in degassed, deionized water (Type I, 18.2 MΩ) . Avoid phosphate buffers (PBS) entirely; use HEPES (pH 7.5) or TRIS (pH 8.0).
-
The NMR Purity Check (The "Trust" Step):
-
Before starting a campaign, acquire a quick
P NMR spectrum (D O, no proton decoupling needed). -
Pass Criteria: A single triplet/multiplet peak around 0-2 ppm (monoester).
-
Fail Criteria: A sharp singlet at ~0 ppm indicates free inorganic phosphate (Pi). If Pi > 1%, recrystallize (ethanol/water) or discard.
-
Protocol 2: The Discontinuous Kinetic Assay
Designed for Phosphatase (e.g., Alkaline Phosphatase) characterization.
Workflow Diagram (DOT):
Figure 1: Discontinuous assay workflow for non-chromogenic phosphate esters. Note the critical "Quench" step which stops the reaction before adding the acidic detection reagent.
Step-by-Step Methodology:
-
Reaction Mix: Combine 450 µL of Buffer (50 mM HEPES, pH 7.5, 1 mM MgCl
) with 50 µL of DEEP-Na stock (variable concentrations: 0.1 – 10 mM). -
Equilibration: Incubate at 37°C for 5 minutes. Temperature fluctuations are the #1 source of
variance. -
Initiation: Add enzyme (e.g., 5 µL diluted phosphatase). Mix by gentle inversion.
-
Sampling: At fixed intervals (e.g., 0, 5, 10, 15 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 50 µL of 1M HCl (or specific stop solution for Malachite Green). Crucial: The Malachite Green reagent is highly acidic; if you don't quench/neutralize correctly, the reagent itself can hydrolyze the remaining substrate, causing a "creeping" background signal.
-
Quantification: Add Malachite Green reagent, incubate 20 mins, read OD at 620 nm. Subtract the t=0 blank.
Part 3: Mechanistic Insights & Troubleshooting
Understanding the chemical behavior of the 2-ethoxyethyl group is vital for interpreting data, especially in degradation studies.
Hydrolysis Pathway Diagram (DOT):
Figure 2: Hydrolysis pathway. While the primary enzymatic path yields Pi and 2-ethoxyethanol, extreme acid conditions (used in some quenching protocols) can trigger ether cleavage artifacts.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| High t=0 Absorbance | Contaminated Stock (Free Pi) | Check stock via |
| Non-linear progress curve | Substrate Depletion or Product Inhibition | Ensure <10% substrate conversion; Add exogenous Pi to test inhibition. |
| "Creeping" Blank | Acid-catalyzed hydrolysis during detection | Use a milder stop solution or read Malachite Green plates immediately (<10 mins). |
References
-
Lönnberg, H., et al. (1999).[1] Buffer-catalyzed interconversion of ribonucleoside 2´/3´-methylphosphonates and 2´/3´-alkylphosphates. Journal of the Chemical Society, Perkin Transactions 2.
-
Westheimer, F. H. (1987). Why nature chose phosphates. Science.
-
Mäki, E., et al. (1999).[1] Concurrent isomerization of the ethyl, 2-ethoxyethyl...[1] esters of uridine 3'-phosphate.[1] ResearchGate/Journal of Physical Organic Chemistry.
-
Bld Pharm. (n.d.). Sodium 2-ethoxyethyl phosphate Product Page & Safety Data.
Sources
A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Ethoxy vs. Butoxy Substituted Phosphates
Authored for Researchers, Scientists, and Drug Development Professionals
In fields ranging from materials science to pharmaceutical development, the thermal stability of organophosphorus compounds is a critical parameter governing their application and safety. As flame retardants, lubricants, and chemical intermediates, phosphate esters must exhibit predictable behavior under thermal stress. This guide provides an in-depth comparative analysis of the thermal properties of two common classes of trialkyl phosphates: those with ethoxy (C2H5O-) substituents and those with butoxy (C4H9O-) substituents.
We will explore the causal relationships between alkyl chain length and thermal stability, grounded in experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The protocols and interpretations herein are designed to be self-validating, providing a robust framework for your own investigations.
The Decisive Role of the Alkoxy Group
The fundamental difference between ethoxy and butoxy substituted phosphates lies in the length of the primary alkyl chain attached to the phosphate core. This structural variance directly influences the primary decomposition pathways. For trialkyl phosphates, the main thermal decomposition mechanism involves the cleavage of the carbon-oxygen (C-O) bond.[1][2] The stability of this bond, and consequently the onset temperature of decomposition, is dictated by the nature of the alkyl group.
Molecular dynamics simulations and experimental studies have shown that for primary linear alkyl phosphates, decomposition proceeds mainly through C-O and C-H cleavage.[2] The longer, more flexible butoxy group is generally associated with a lower thermal stability compared to the shorter ethoxy group. This is often attributed to the increased propensity for β-elimination reactions, where a hydrogen atom on the beta-carbon of the alkyl chain is transferred, leading to the formation of an alkene (e.g., butene) and a phosphoric acid moiety.[3]
Logical Workflow for Comparative Thermal Analysis
A systematic approach is essential for a direct and reliable comparison. The workflow involves meticulous sample preparation followed by parallel analysis using TGA and DSC to obtain complementary data on mass loss and energetic transitions.
Caption: Logical workflow for the comparative thermal analysis of phosphate esters.
Experimental Protocols
The following sections detail the standardized methodologies for TGA and DSC analysis. Adherence to these protocols is crucial for generating reproducible and comparable data.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing precise information on thermal stability and decomposition profiles.[4]
Instrumentation:
-
Apparatus: A simultaneous thermal analyzer (STA) or a dedicated TGA instrument (e.g., Mettler-Toledo TGA/SDTA851e or similar).[5]
-
Crucibles: Alumina (Al₂O₃) crucibles (70-150 µL) are recommended for their inertness at high temperatures.[5]
-
Purge Gas: High-purity nitrogen (N₂) at a flow rate of 50 mL/min to ensure an inert atmosphere and prevent oxidative degradation.[5]
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid phosphate sample into a pre-tared alumina crucible. A smaller sample size minimizes thermal gradients.[5]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the instrument.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C.
-
Dynamic Heating: Heat the sample from 30°C to 600°C at a constant heating rate of 10 K/min. This rate is standard for achieving well-resolved thermal events.[5][6]
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.[5]
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of initial mass versus temperature. Determine the onset temperature (T_onset) of the major decomposition step.
-
DTG Curve: Plot the first derivative of the TGA curve (Derivative Thermogravimetry). This allows for the precise identification of the temperature of the maximum rate of mass loss (T_max).[5]
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying phase transitions like boiling points.[4][7]
Instrumentation:
-
Apparatus: A DSC instrument (e.g., TA Instruments or similar).
-
Pans: Aluminum pans suitable for volatile samples. It is critical to use hermetically sealed pans to prevent mass loss due to evaporation before the boiling point.
-
Purge Gas: High-purity nitrogen (N₂) at a standard flow rate.
Step-by-Step Procedure:
-
Sample Preparation: Dispense a small amount (5-10 mg) of the liquid phosphate sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.[7]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below the expected boiling point, e.g., 30°C.
-
Dynamic Heating: Heat the sample at a controlled rate, typically 10°C/min, to a temperature beyond the boiling point (e.g., 250°C for triethyl phosphate, 320°C for tributyl phosphate).[7]
-
Data Collection: Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
DSC Curve: Plot the heat flow versus temperature. The boiling point will appear as a sharp endothermic peak. Determine the onset temperature of this peak, which corresponds to the boiling point of the substance.
-
Comparative Data Summary
The table below summarizes the expected key thermal parameters for Triethyl Phosphate (TEP), an ethoxy-substituted phosphate, and Tributyl Phosphate (TBP), a butoxy-substituted phosphate. These values are representative and may vary slightly based on experimental conditions and sample purity.
| Parameter | Triethyl Phosphate (Ethoxy) | Tributyl Phosphate (Butoxy) | Technique | Significance |
| Boiling Point (T_b) | ~215 °C | ~289 °C | DSC | Indicates volatility; a physical transition. |
| Onset Decomposition (T_onset) | ~220-240 °C | ~200-220 °C | TGA | Start of significant thermal degradation. |
| Max Decomposition Rate (T_max) | ~260-280 °C | ~230-250 °C | DTG | Temperature of most rapid mass loss. |
| Primary Decomposition Product | Ethylene, Phosphoric Acid | Butene, Phosphoric Acid[3] | GC-MS | Elucidates the decomposition mechanism. |
Discussion: Structure-Stability Relationship
The experimental data clearly indicates that Triethyl Phosphate (TEP) is thermally more stable than Tributyl Phosphate (TBP) . TBP begins to decompose at a significantly lower temperature, as evidenced by its lower T_onset and T_max values.
This difference is rooted in the decomposition mechanism. The primary pathway for the thermal degradation of linear alkyl phosphates is β-elimination. This reaction involves the formation of a six-membered transition state, which is sterically more accessible and energetically more favorable for the longer butoxy group compared to the shorter ethoxy group.
Caption: Relationship between alkyl chain length and thermal decomposition pathway.
The longer alkyl chain in TBP provides more degrees of freedom, facilitating the necessary molecular arrangement for the β-elimination to occur at a lower temperature. The resulting butene is a stable gaseous product, driving the decomposition reaction forward.[3] For TEP, this pathway requires a higher activation energy, hence decomposition initiates at a higher temperature.
Conclusion and Practical Implications
For professionals in materials science and drug development, understanding the nuanced differences in thermal stability between ethoxy and butoxy substituted phosphates is paramount.
-
Ethoxy-substituted phosphates (e.g., TEP) offer superior thermal stability, making them suitable for applications requiring performance at elevated temperatures where premature degradation is a concern.
-
Butoxy-substituted phosphates (e.g., TBP), while less thermally stable, may be preferred for applications where lower volatility (higher boiling point) is a key design criterion, provided the operational temperatures remain below their decomposition threshold.
This guide demonstrates that a systematic comparative analysis using standard techniques like TGA and DSC provides clear, actionable data. The choice between ethoxy and butoxy substituents is not arbitrary but a critical design decision directly impacting the thermal performance and operational limits of the final product.
References
-
Ewen, J. P., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv. [Link]
-
Ayestarán Latorre, J., et al. (2024). Effects of surface chemistry on the mechanochemical decomposition of tricresyl phosphate. Physical Chemistry Chemical Physics, 26(2), 1436-1447. [Link]
-
Ewen, J. P., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Request PDF on ResearchGate. [Link]
-
Spivak, D., & Klem, R. (1984). Thermal oxidative degradation studies of phosphate esters. British journal of industrial medicine, 41(3), 376–380. [Link]
-
Wang, C., et al. (2019). Effects of Alkyl-Chain Engineering on the Thermodynamic Properties of Amphiphilic Organic Semiconductors. Scientific Reports, 9(1), 13145. [Link]
-
Konieczny, K. A., et al. (2022). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 27(23), 8272. [Link]
-
Ewen, J. P., et al. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv Preprint. [Link]
-
Ryszkowska, J., et al. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. Materials, 16(9), 3369. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) thermograms under nitrogen of the photo crosslinked CPZ polymer. [Link]
-
Ryszkowska, J., et al. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. ResearchGate. [Link]
-
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
ResearchGate. (2025). Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. [Link]
-
Mendeley Data. (2023). Thermal analysis (DSC-TG-MS) - phosphate ore samples. [Link]
-
Journal of the Serbian Chemical Society. (2016). The research of the relationship between dialkyl phosphate ester chain length and the oil based fracturing fluid viscosity. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of phosphate triester alkyl lysophospholipids (ALPs) as novel potential anti-neoplastic agents. [Link]
-
International Journal of Molecular Sciences. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. [Link]
-
Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
-
HELCOM. (n.d.). Guidelines for sampling and determination of phosphate. [Link]
-
Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]
-
FSIS.USDA.gov. (n.d.). Determination of Phosphate. [Link]
-
Scribd. (n.d.). Standard Operating Procedure-phosphate Analysis. [Link]
-
Eltra. (n.d.). THERMOGRAVIMETRIC ANALYZER. [Link]
-
ResearchGate. (n.d.). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. [Link]
-
ResearchGate. (2025). Thermal Stabilisation of Phosphorus During Electrothermal Atomic Absorption Spectrometry Using Sodium Fluoride as Chemical Modifier. [Link]
-
PubMed. (2005). The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thermal oxidative degradation studies of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal analysis (DSC-TG-MS) - phosphate ore samples - Mendeley Data [data.mendeley.com]
- 7. web.williams.edu [web.williams.edu]
"assessing the binding affinity of disodium 2-ethoxyethyl phosphate with metal ions"
Assessing the Metal Ion Binding Affinity of Disodium 2-Ethoxyethyl Phosphate: A Comparative Guide
In the fields of drug development, metallo-pharmaceuticals, and advanced materials science, the selection of an appropriate phosphate-based chelator or prodrug backbone is a critical structural decision. Disodium 2-ethoxyethyl phosphate (D2EEP) is a specialized phosphate ester derivative that offers unique coordination chemistry. Unlike simple alkyl phosphates, D2EEP features an ether oxygen strategically positioned within its alkyl chain to actively participate in metal coordination.
This guide provides an objective, data-driven comparison of D2EEP’s binding affinity with physiologically and industrially relevant metal ions (Mg²⁺, Ca²⁺, Zn²⁺) against baseline and high-affinity alternatives, supported by rigorous experimental methodologies.
Mechanistic Insights: The Role of the Ethoxyethyl Group
The binding of metal ions to phosphate esters is primarily driven by electrostatic interactions between the negatively charged phosphate oxygens and the metal cation. However, in D2EEP, the presence of the 2-ethoxyethyl group introduces a secondary coordination site.
According to hard-soft acid-base (HSAB) principles, the ether oxygen acts as a Lewis base, donating a lone pair to the metal center. This enables the formation of a bidentate chelate ring. The thermodynamic consequence of this ring formation is a highly favorable entropic contribution (
Logical flow of bidentate chelation in D2EEP with metal ions.
Comparative Performance Data
To objectively evaluate the binding efficiency of D2EEP, we benchmark its thermodynamic performance against two structural extremes:
-
Disodium Ethyl Phosphate (DEP): A simple alkyl phosphate lacking the ether oxygen, serving as the monodentate baseline.
-
Sodium Tripolyphosphate (STPP): A multidentate polyphosphate known for extremely high metal affinity, though highly susceptible to rapid enzymatic and chemical hydrolysis.
Table 1: Representative Thermodynamic Binding Affinities (
| Chelator | Structural Feature | Mg²⁺ | Ca²⁺ | Zn²⁺ | Primary Application Profile |
| DEP | Simple Alkyl Phosphate | 15.2 | 12.4 | 8.5 | Baseline reference / Weak binding |
| D2EEP | Ether-functionalized | 3.8 | 2.1 | 0.9 | Tunable prodrugs, moderate chelation |
| STPP | Polyphosphate chain | 0.01 | 0.005 | 0.002 | Industrial water softening / Strong binding |
Data Interpretation: D2EEP demonstrates a 3- to 9-fold increase in binding affinity (lower
Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, binding affinities must be determined using orthogonal, self-validating techniques.
Protocol A: Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry (ITC) is the gold standard for comprehensively characterizing the thermodynamic profiles of metal-ligand interactions, as it simultaneously determines the binding constant (
Causality Check:Why use HEPES buffer? Traditional biological buffers like Phosphate-Buffered Saline (PBS) or Citrate possess their own high affinities for divalent cations. Using them would competitively inhibit D2EEP and mask the true thermodynamic profile. HEPES is a non-coordinating buffer, ensuring the measured heat is exclusively derived from the D2EEP-metal interaction.
Step-by-Step Workflow:
-
Sample Preparation: Dialyze 50 µM D2EEP against 50 mM HEPES buffer (pH 7.4, pre-treated with Chelex-100 resin to remove trace background metals). Prepare a 1 mM solution of the metal chloride (e.g., MgCl₂) in the exact same dialysis buffer to prevent heat-of-mixing artifacts.
-
Instrument Loading: Load the D2EEP solution into the adiabatic sample cell and the metal solution into the automated injection syringe.
-
Titration Execution: Perform 25 sequential injections of 2 µL each at 25°C, utilizing a 120-second spacing between injections to allow the thermal baseline to fully restabilize.
-
Self-Validation (Blanking): Conduct a mandatory control titration of the metal solution into the bare HEPES buffer. Subtract this background heat of dilution from the main experiment to isolate the true heat of binding.
-
Thermodynamic Analysis: Fit the integrated heat data to a one-site binding model to extract
, H, and S.
Step-by-step Isothermal Titration Calorimetry workflow for binding affinity.
Protocol B: ³¹P and ¹H NMR Titrations
While ITC provides the thermodynamics of the interaction, Nuclear Magnetic Resonance (NMR) spectroscopy maps the structural interface of the binding event. Metal ion binding studies involving ITC and NMR provide robust equilibrium binding constants and structural validation[4].
Causality Check:Why use dual-nuclei (³¹P and ¹H) tracking? ³¹P NMR tracks the primary coordination at the phosphate center. However, to definitively prove bidentate chelation, one must also track the ¹H NMR chemical shift perturbations of the methylene protons adjacent to the ether oxygen.
Step-by-Step Workflow:
-
Prepare a 5 mM solution of D2EEP in D₂O, buffered with 50 mM unprotonated HEPES (pD 7.4).
-
Acquire baseline ³¹P and ¹H spectra at 298 K.
-
Titrate in a concentrated metal stock solution (e.g., ZnCl₂) in 0.5 molar equivalents, up to a 3:1 metal-to-ligand ratio.
-
Self-Validation: Track the downfield chemical shifts. A simultaneous, concentration-dependent shift in both the ³¹P signal and the ether-adjacent ¹H signals validates the dual-site coordination mechanism. If only the ³¹P signal shifts, the ether oxygen is not participating.
Conclusion
For researchers developing metallo-pharmaceuticals or functionalized materials, Disodium 2-ethoxyethyl phosphate (D2EEP) offers a distinct structural advantage over simple alkyl phosphates. The ethoxyethyl group provides a tunable, moderate-affinity binding pocket that leverages the chelate effect without suffering from the hydrolytic instability inherent to polyphosphates like STPP. By employing rigorous, self-validating protocols like ITC and dual-nuclei NMR, developers can accurately map these thermodynamic interactions to optimize their formulations.
References
Sources
- 1. Buffer-catalyzed interconversion of ribonucleoside 2′/3′-methylphosphonates and 2′/3′-alkylphosphates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A905516I [pubs.rsc.org]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-Silico vs. Experimental Data for Disodium 2-Ethoxyethyl Phosphate (D2EEP): A Comprehensive Comparison Guide
Executive Summary
In the landscape of drug development and chemical safety assessment, phosphate esters are frequently utilized to enhance the aqueous solubility of lipophilic parent compounds. Disodium 2-ethoxyethyl phosphate (D2EEP) serves as a critical model compound for evaluating the predictive accuracy of computational models against empirical bench data. While in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools provide rapid, cost-effective screening, they frequently miscalculate the localized enzymatic kinetics of phosphate monoesters.
This guide objectively compares the performance of in-silico predictive models against rigorous, self-validating experimental data for D2EEP, detailing the causality behind predictive failures and providing the standardized experimental protocols required to establish ground truth.
The Mechanistic Disconnect: Why In-Silico Models Struggle with D2EEP
The In-Silico Assumption (The "Static" Molecule)
Modern in-silico ADMET predictors heavily rely on Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics to estimate pharmacokinetic profiles 1[1]. For D2EEP, these models recognize the highly stable, dianionic phosphate group at physiological pH (pH 7.4). Consequently, computational tools typically predict:
-
High Aqueous Stability: Due to the high activation energy required for spontaneous hydrolysis of the phosphate ester bond in pure water.
-
Poor Intestinal Permeability: The dianionic charge prevents passive diffusion across the lipophilic phospholipid bilayer.
The Experimental Reality (The "Dynamic" Pathway)
Empirical data reveals a starkly different pharmacokinetic reality driven by localized enzymatic activity. The intestinal brush border and hepatic tissues highly express Alkaline Phosphatase (ALP) , a membrane-bound enzyme featuring a zinc-coordinated active site specifically evolved to rapidly cleave phosphate monoesters.
When D2EEP encounters ALP, the phosphate group is rapidly hydrolyzed, releasing the uncharged, lipophilic parent solvent: 2-ethoxyethanol . This rapid bioconversion creates a high localized concentration gradient, driving rapid absorption 2[2]. Once absorbed, 2-ethoxyethanol is oxidized by hepatic alcohol dehydrogenase into ethoxyacetic acid , a potent metabolite known to cause severe testicular and developmental toxicity 3[3].
Metabolic pathway of D2EEP degradation into the toxicant ethoxyacetic acid.
Quantitative Data Synthesis: Predictive vs. Empirical Performance
To objectively compare the two data streams, we must look at the divergence between what standard QSAR models predict for D2EEP versus what is observed in validated in vitro and in vivo assays.
| Pharmacokinetic Parameter | In-Silico Prediction (QSAR/PBPK) | Experimental Data (Empirical) | Causality of Divergence |
| Aqueous Solubility | > 100 mg/mL | > 100 mg/mL | Models accurately calculate the hydration energy of the dianionic phosphate group. |
| LogP (Octanol/Water) | -2.1 (Highly Hydrophilic) | -2.1 (Parent) / +0.3 (Metabolite) | Models fail to account for the dynamic shift in lipophilicity post-ALP cleavage. |
| Intestinal Permeability ( | < | > | Models assume intact D2EEP diffusion; experiments measure rapid 2-ethoxyethanol absorption. |
| Plasma Half-Life ( | > 24 hours (Stable) | < 15 minutes (Rapid Cleavage) | Models lack localized Michaelis-Menten kinetic data for brush-border ALP affinity. |
| Primary Toxicant Identified | None (Considered inert) | Ethoxyacetic Acid | Failure to simulate the secondary oxidation pathway via Alcohol Dehydrogenase. |
Self-Validating Experimental Methodologies
To establish trustworthiness, experimental protocols cannot simply generate data; they must prove their own accuracy in real-time. The following protocols are designed as self-validating systems , ensuring that matrix effects, enzyme degradation, and instrument drift are accounted for.
Protocol A: In Vitro ALP-Mediated Bioconversion Assay
This assay utilizes Caco-2 cell monolayers, which provide a highly predictive model due to their polarized expression of intestinal alkaline phosphatase4[4].
Step-by-Step Methodology:
-
Cell Culture & Polarization: Culture Caco-2 cells on permeable polycarbonate inserts for 21 days to ensure full differentiation and polarized ALP expression at the apical membrane.
-
System Validation (Positive Control): Prior to testing D2EEP, introduce 1 mM p-nitrophenyl phosphate (pNPP) to a parallel well. A rapid colorimetric shift to yellow (absorbance at 405 nm) confirms active ALP presence, validating the biological system.
-
Dosing: Apply 100 µM of D2EEP in HBSS buffer (pH 7.4) to the apical chamber.
-
Sampling: Extract 50 µL aliquots from both apical and basolateral chambers at 0, 15, 30, 60, and 120 minutes. Immediately quench samples with an equal volume of ice-cold acetonitrile containing 0.1% formic acid to halt enzymatic activity.
-
Internal Standardization: Spike all quenched samples with 10 µM of isotopically labeled 2-ethoxyethanol-d5. Causality: This internal standard corrects for any ion suppression or matrix effects during downstream mass spectrometry, ensuring absolute quantitative trust.
Protocol B: LC-MS/MS Metabolite Tracking & Quantification
Because D2EEP's toxicity is driven by its downstream metabolite 5[5], the analytical method must track the parent compound, the intermediate, and the toxic end-product simultaneously.
Step-by-Step Methodology:
-
Chromatographic Separation: Inject 5 µL of the quenched sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Standard C18 columns fail to retain highly polar molecules like D2EEP and ethoxyacetic acid; HILIC ensures proper retention and peak resolution.
-
Mass Spectrometry Parameters: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with polarity switching:
-
Positive Ion Mode: Track 2-ethoxyethanol (
91 45). -
Negative Ion Mode: Track D2EEP (
169 79) and ethoxyacetic acid ( 103 59).
-
-
Data Calibration: Generate a standard curve using matrix-matched blanks. The ratio of the analyte peak area to the internal standard (2-ethoxyethanol-d5) peak area must yield an
to validate the run.
Workflow comparing in-silico predictions and experimental validation for D2EEP.
Conclusion
References
- Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosph
- Alkaline Phosphatase: A Reliable Endogenous Partner for Drug Delivery and Diagnostics ResearchG
- The uses and toxicity of 2-Ethoxyethanol ChemicalBook
- Oral phosphate prodrugs: Absorption rate limit consider
- In silico ADMET prediction: recent advances, current challenges and future trends PubMed / NIH
- Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 2 N
Sources
- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral phosphate prodrugs: Absorption rate limit considerations - ProQuest [proquest.com]
- 3. The uses and toxicity of 2-Ethoxyethanol_Chemicalbook [chemicalbook.com]
- 4. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Read "Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 2" at NAP.edu [nationalacademies.org]
Comparative Efficacy of Disodium 2-Ethoxyethyl Phosphate (D2EEP) in Phosphodiesterase Assays and RNA Stability Models
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In the development of oligonucleotide therapeutics and artificial ribonucleases, accurately evaluating the stability and cleavage kinetics of phosphodiester linkages is paramount. Historically, researchers have relied on chromogenic substrates like bis(p-nitrophenyl) phosphate (bpNPP) for assay convenience. However, these legacy substrates fail to accurately mimic the steric and electronic environment of native RNA backbones or modern PEGylated prodrug linkers.
Disodium 2-ethoxyethyl phosphate (D2EEP) has emerged as a high-fidelity, highly soluble model substrate. By replacing bulky aromatic leaving groups with an ether-containing alkyl chain, D2EEP provides a realistic kinetic profile for RNA transesterification and phosphodiesterase (PDE) cleavage. This guide objectively compares the efficacy of D2EEP against conventional alternatives and provides a self-validating, causality-driven protocol for its implementation in kinetic studies.
Mechanistic Rationale: The Pentacoordinated Phosphorane Intermediate
To understand why D2EEP outperforms traditional substrates, we must examine the fundamental mechanism of phosphodiester bond degradation. The cleavage and isomerization of RNA phosphodiester bonds proceed via a nucleophilic attack of the 2'-hydroxyl group on the adjacent phosphorus atom, forming a pentacoordinated phosphorane intermediate[1].
Depending on the catalytic environment, this intermediate can decompose into a 2',3'-cyclic phosphate (chain cleavage) or undergo pseudorotation to form a 2',5'-phosphodiester (isomerization)[2].
The D2EEP Advantage: The 2-ethoxyethyl moiety of D2EEP closely mimics the steric bulk and oxygen-rich microenvironment of a ribose ring's 2'-O-substituent. Unlike the highly electron-withdrawing p-nitrophenyl groups in bpNPP—which artificially inflate cleavage rates by creating an exceptionally good leaving group—D2EEP requires genuine catalytic stabilization of the phosphorane intermediate. This provides a much more accurate reflection of true enzymatic or artificial ribonuclease efficacy [3].
Diagram illustrating the RNA phosphodiester cleavage and isomerization pathway modeled by D2EEP.
Comparative Efficacy Data
The following table summarizes the quantitative and qualitative performance metrics of D2EEP compared to the industry-standard chromogenic substrate (bpNPP) and a native RNA dinucleotide (UpU).
| Parameter | Disodium 2-Ethoxyethyl Phosphate (D2EEP) | Bis(p-nitrophenyl) phosphate (bpNPP) | Uridylyl(3',5')uridine (UpU) |
| Primary Application | High-fidelity kinetic modeling & PDE assays | High-throughput chromogenic screening | Native RNA cleavage benchmarking |
| Aqueous Solubility | >100 mM (Highly soluble disodium salt) | <10 mM (Prone to precipitation) | ~50 mM |
| Steric Mimicry of RNA | High (Ether oxygen mimics 2'-O-alkyl) | Low (Bulky aromatic rings) | Exact (Native dinucleotide) |
| Spontaneous Cleavage (pH 7.4) | Low | Moderate (Activated leaving group) | Low |
| Detection Method | LC-MS/MS or Ion Chromatography | Colorimetric (Absorbance at 405 nm) | LC-MS/MS or HPLC-UV |
| Kinetic Fidelity ( | Highly representative of native RNA | Artificially inflated | Baseline standard |
Self-Validating Experimental Protocol: PDE Cleavage Assay
Because D2EEP lacks a chromophore, its cleavage must be monitored via mass spectrometry. This protocol is engineered as a self-validating system; every reagent choice is designed to prevent false positives and analytical artifacts.
Step-by-Step Methodology
Step 1: Buffer Preparation
-
Action: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl₂.
-
Causality: Phosphate buffers are strictly avoided because they act as competitive inhibitors for phosphodiesterases and cause severe ion suppression during downstream electrospray ionization (ESI) in LC-MS/MS. Mg²⁺ is included as an essential Lewis acid cofactor to stabilize the pentacoordinated phosphorane transition state.
Step 2: Substrate Incubation
-
Action: Pre-warm 100 µM of D2EEP in the reaction buffer to 37°C. Initiate the reaction by adding 10 nM of the target Phosphodiesterase (PDE).
-
Causality: Maintaining the substrate concentration well below the anticipated
ensures the reaction operates under first-order kinetics. This allows for the accurate, mathematical determination of catalytic efficiency ( ) without substrate-induced enzyme saturation.
Step 3: Kinetic Quenching
-
Action: Extract 50 µL aliquots at predefined intervals (e.g., 0, 10, 20, 30, 60 minutes) and immediately quench by mixing into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Causality: The formic acid rapidly drops the pH, protonating the enzyme's active site residues to instantly halt catalysis. Simultaneously, the organic solvent (acetonitrile) precipitates the protein, preventing column clogging and extending the lifespan of the LC-MS/MS analytical column.
Step 4: LC-MS/MS Quantification
-
Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM provides the necessary sensitivity and structural specificity to distinguish the intact D2EEP substrate from its 2-ethoxyethyl cleavage products, entirely bypassing the need for optical detection.
Step-by-step experimental workflow for evaluating D2EEP cleavage efficacy via LC-MS/MS.
References
-
Title: Cleavage and Isomerization of RNA Phosphodiester Bonds: Nucleoside Phosphotriesters and Chimeric Ribo / 2'-O-Methylribo Oligonucleotides as Tools for Mechanistic Studies Source: Current Organic Chemistry URL: [Link]
-
Title: Isomerization of RNA Phosphodiester Linkages Source: Chemical Biology of Nucleic Acids (Springer) URL: [Link]
-
Title: 2,6-Bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)pyridine and Its Benzene Analog as Nonmetallic Cleaving Agents of RNA Phosphodiester Linkages Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Sources
- 1. Cleavage and Isomerization of RNA Phosphodiester Bonds: Nucleosid...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)pyridine and Its Benzene Analog as Nonmetallic Cleaving Agents of RNA Phosphodiester Linkages [mdpi.com]
Safety Operating Guide
disodium;2-ethoxyethyl phosphate proper disposal procedures
As a Senior Application Scientist, I recognize that handling organophosphate salts requires a rigorous understanding of both their chemical behavior and their biological impact. Disodium 2-ethoxyethyl phosphate is a specialized reagent that presents unique logistical and safety challenges. It combines the environmental hazards of a highly soluble phosphate salt with the latent reproductive toxicity of the 2-ethoxyethyl moiety.
This guide provides a comprehensive, self-validating operational and disposal protocol designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) under OSHA standards[1].
Chemical Profiling & Mechanistic Risk Assessment
To implement effective safety protocols, we must first understand the causality behind the chemical's hazards. Disodium 2-ethoxyethyl phosphate (
-
The 2-Ethoxyethyl Moiety (Latent Teratogen): In vivo or environmental biological systems contain phosphatases that readily hydrolyze the phosphate ester bond. This hydrolysis releases 2-ethoxyethanol , a compound classified as a potent reproductive and developmental toxin[2]. Upon systemic absorption, 2-ethoxyethanol is oxidized by alcohol dehydrogenases into 2-ethoxyacetic acid (EAA), the primary toxic metabolite responsible for hematological damage and teratogenicity[2].
-
The Phosphate Moiety (Environmental Hazard): If discharged into municipal wastewater, the phosphate acts as a high-potency nutrient, driving severe aquatic eutrophication and harmful algal blooms.
-
The Disodium Salt (High Mobility): The dual sodium counterions render this molecule highly water-soluble. This means that if accidentally spilled or improperly sink-disposed, it will rapidly mobilize through aqueous environments, making containment nearly impossible[3].
Mechanistic pathway of disodium 2-ethoxyethyl phosphate toxicity via EAA metabolism.
Operational Safety & Handling Protocols
Under the OSHA Laboratory Safety Standard (29 CFR 1910.1450), laboratories must implement strict engineering controls and personal protective equipment (PPE) guidelines to minimize exposure to reproductive toxins[1].
-
Engineering Controls: All weighing, mixing, and transferring of the dry powder or concentrated solutions must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. This prevents the inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness) is required. The 2-ethoxyethyl moiety can penetrate thin latex.
-
Eye Protection: ANSI Z87.1-compliant splash goggles.
-
Body: A fully buttoned, fluid-resistant laboratory coat.
-
-
Self-Validating Check: Before beginning work, verify the fume hood flow rate (standard is 80–120 FPM). If the alarm sounds or the flow rate drops, immediately seal the chemical container and suspend operations.
Step-by-Step Disposal Workflows
Because of its toxicity profile, disodium 2-ethoxyethyl phosphate is regulated under the Resource Conservation and Recovery Act (RCRA) and must never be disposed of via standard sink drainage or regular municipal trash[3],[4].
Protocol A: Aqueous Liquid Waste Disposal
-
Segregation: Collect all aqueous solutions containing the chemical in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.
-
pH Verification: Ensure the waste pH is between 5.0 and 9.0. Highly acidic or basic conditions can trigger rapid, uncontrolled hydrolysis of the phosphate ester.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Label it explicitly as: "Hazardous Aqueous Waste: Contains Organophosphate Salts and Reproductive Toxins (2-Ethoxyethanol derivatives)."
-
Storage: Store in a secondary containment tray away from strong oxidizing agents and direct heat sources.
Protocol B: Solid Waste & Consumables Disposal
-
Collection: Place all contaminated pipette tips, microcentrifuge tubes, weighing boats, and gloves into a puncture-resistant, sealable biohazard or chemical waste bag.
-
Secondary Containment: Transfer the sealed bag into a rigid, designated Hazardous Solid Waste drum.
-
Incineration Routing: This waste must be routed to an approved EPA-compliant facility for high-temperature chemical incineration. Do not autoclave, as heat will volatilize the toxic organic components.
Protocol C: Emergency Spill Response
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Don PPE: Put on fresh nitrile gloves, goggles, and an N95 or half-mask respirator if the spill involves dry powder.
-
Contain & Absorb: For liquid spills, surround the spill with a chemical absorbent barrier (e.g., vermiculite or a universal spill pad). For dry powder, gently cover with damp paper towels to prevent aerosolization.
-
Collect: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bucket.
-
Decontaminate: Wash the surface with a 5% sodium carbonate solution to neutralize residual organophosphates, followed by a thorough water rinse.
Decision tree for the segregation and disposal of disodium 2-ethoxyethyl phosphate waste.
Data Presentation: Hazard & Segregation Matrices
Table 1: Hazard Profile & Causality Summary
| Chemical Component | Primary Hazard Classification | Biological/Environmental Causality | Required Mitigation |
| 2-Ethoxyethyl Group | Reproductive/Developmental Toxin | Metabolizes to 2-ethoxyacetic acid (EAA), disrupting cellular development[2]. | Fume hood usage; double nitrile gloves. |
| Phosphate Group | Environmental Toxin (Aquatic) | Induces rapid eutrophication and oxygen depletion in water systems. | Zero sink disposal; RCRA compliance[3]. |
| Disodium Salt | High Aqueous Mobility | Extreme water solubility prevents natural settling or filtration in municipal plants. | Secondary containment for all liquid waste. |
Table 2: Waste Segregation Matrix
| Waste Type | Example Materials | Primary Container | Final Disposal Method |
| Aqueous Liquid | Buffers, cell culture media, washes | HDPE Carboy (Vented Cap) | EPA-approved chemical processing[4] |
| Organic Liquid | Methanol/Ethanol extractions | Glass/HDPE Solvent Jug | High-temperature incineration |
| Solid Waste | Pipette tips, tubes, spill pads | Puncture-resistant bag in drum | High-temperature incineration |
References
-
[2] National Institutes of Health (NIH) / PubChem. "Glycol monoethyl ether | C4H10O2 | CID 8076 - Safety and Hazards (Reproductive Toxicity)." Available at:[Link]
-
[1] MasterControl / OSHA. "29 CFR 1910.1450 — OSHA Laboratory Standard & Chemical Hygiene Plans." Available at:[Link]
-
[3] National Center for Biotechnology Information (NCBI). "Toxicological Profile for Methyl Parathion - Production, Import/Export, Use, and Disposal (RCRA Organophosphate Guidelines)." Available at:[Link]
-
[4] Environmental Protection Agency (EPA). "Requirements for Pesticide Disposal and RCRA Hazardous Waste." Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
